Technical Guide: 6-Amino Pyridazine Derivatives as Strategic Drug Intermediates
[1] Executive Summary The 6-amino pyridazine scaffold (specifically pyridazin-3-amine derivatives) represents a "privileged structure" in medicinal chemistry, distinguished by its ability to serve as a robust bioisostere...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
The 6-amino pyridazine scaffold (specifically pyridazin-3-amine derivatives) represents a "privileged structure" in medicinal chemistry, distinguished by its ability to serve as a robust bioisostere for phenyl and pyridine rings while offering unique hydrogen-bonding vectors.[1][2] This guide analyzes the technical utility of 6-amino pyridazine derivatives as versatile drug intermediates, focusing on their synthesis, structural properties, and application in kinase inhibition and CNS therapeutics.[3]
Structural & Chemical Logic: The "Privileged" Core
The pyridazine ring (1,2-diazine) is electron-deficient due to the electronegativity of the two adjacent nitrogen atoms.[1][2] This creates a high dipole moment and specific physicochemical properties that drug developers leverage:
Numbering Convention: In 3,6-disubstituted pyridazines, the nitrogen atoms are numbered 1 and 2.[2][3] The substituents are typically at positions 3 and 6.[3] If an amino group is present, it takes priority, often designating the molecule as a pyridazin-3-amine, with the linker/pharmacophore at position 6.[3]
Solubility & Lipophilicity: The N-N bond increases water solubility compared to phenyl analogs (lower cLogP), improving oral bioavailability.[3]
H-Bonding: The N2 nitrogen serves as a specific hydrogen bond acceptor, critical for binding in the hinge region of kinase ATP pockets.[2][3]
The "Hub" Intermediate: 3-Amino-6-chloropyridazine
The primary gateway to this class of drugs is 3-amino-6-chloropyridazine .[1][2] It functions as a bifunctional electrophile/nucleophile:
C-6 Position (Electrophilic): The chlorine atom is activated for Nucleophilic Aromatic Substitution (
) or Palladium-catalyzed cross-couplings (Suzuki-Miyaura).[1][2]
C-3 Amino Group (Nucleophilic): The exocyclic amine can be acylated, alkylated, or involved in cyclization reactions to form fused systems like imidazo[1,2-b]pyridazines.[1][2][3]
Synthetic Architectures & Methodologies[4]
The synthesis of high-value drugs like Minaprine (antidepressant) and Gabazine (GABA antagonist) relies on the divergent functionalization of the chloropyridazine core.[1]
Diagram 1: Divergent Synthetic Pathways
The following diagram illustrates the transformation of the 3,6-dichloropyridazine precursor into complex drug scaffolds.
Setup: In a high-pressure steel autoclave or heavy-walled sealed tube, dissolve 3,6-dichloropyridazine (e.g., 5.0 g) in Ethanol (20 mL).
Reagent Addition: Add concentrated Ammonium Hydroxide (30 mL). The large excess of ammonia is causal to ensuring the statistical probability favors mono-substitution over di-substitution.[1]
Reaction: Seal the vessel and heat to 130°C for 12 hours.
Note: The high temperature is required to overcome the activation energy of the electron-deficient ring, but <150°C prevents degradation.[3]
Monitoring: Cool a small aliquot and check via TLC (Ethyl Acetate/Hexane 1:1). The product is significantly more polar than the starting material.[3]
Work-up:
Cool the mixture to room temperature (precipitate may form).[1][3]
Concentrate the solvent under reduced pressure to remove ethanol and excess ammonia.[3]
Resuspend the residue in water (50 mL) and filter the solid.[1][3]
Purification: Recrystallize from water or ethanol/water (1:1).[1][2][3]
Therapeutic Case Study: Kinase Inhibition (FLT3)[1][5][6]
Pyridazine derivatives are critical in oncology, particularly for inhibiting FLT3 (FMS-like tyrosine kinase 3), a target frequently mutated in Acute Myeloid Leukemia (AML).[1][3]
Mechanism of Action:
The 6-aminopyridazine moiety often acts as a "hinge binder."[1][2] The nitrogen atoms of the pyridazine ring and the exocyclic amine form a donor-acceptor motif that interacts with the backbone residues (e.g., Glu692, Cys694) of the kinase ATP-binding pocket.[1][3]
Diagram 2: FLT3 Signaling & Inhibition Logic
This diagram visualizes the signal transduction cascade and where pyridazine-based inhibitors intervene.[1][2]
[3][4][5][7][8][9][10][11]
Featured Drug Architectures
The following table summarizes key drugs and research compounds utilizing the 6-amino pyridazine core or its direct derivatives.
Compound Name
Drug Class
Target Mechanism
Structural Role of Pyridazine
Minaprine
Antidepressant
MAO-A Inhibitor / Dopamine Reuptake
Core scaffold; Phenyl group at C-6 provides hydrophobic interaction.[1][2]
Gabazine (SR-95531)
Research Tool
GABA-A Receptor Antagonist
3-amino-6-arylpyridazine core mimics GABA structure but blocks the channel.[1]
Cefozopran
Antibiotic
Penicillin-Binding Proteins (PBP)
Contains a fused imidazo[1,2-b]pyridazine side chain to enhance penetration.[1]
Ponalrestat
Aldose Reductase Inhibitor
Aldose Reductase
Phthalazinone derivative (fused pyridazine) used in diabetic neuropathy research.[1][2][3]
Advanced Protocol: Microwave-Assisted Synthesis of Gabazine Precursor
Adapted from recent high-efficiency methodologies [1].[1][2]
Conditions: Microwave irradiation at 120°C for 20 minutes (300 W).
Outcome: The microwave energy accelerates the rate-determining step (transmetallation), boosting yields to >90% compared to conventional heating (12-24h).[1][2]
Future Outlook
The 6-amino pyridazine scaffold is evolving beyond simple inhibition.[1][3]
PROTACs: Researchers are attaching E3 ligase linkers to the N-amino group of pyridazine kinase inhibitors to degrade targets like FLT3 rather than just inhibiting them.[1][2][3]
Fragment-Based Design: The low molecular weight (Fragment MW < 150) of 3-amino-6-chloropyridazine makes it an ideal "seed" for growing high-affinity ligands in crystallographic screens.[1][2]
References
Microwave-enhanced synthesis of 2,3,6-trisubstituted pyridazines: application to four-step synthesis of gabazine (SR-95531) . Organic & Biomolecular Chemistry.
[Link]
Technical Guide: pKa Profiling of 6-(Butyl(ethyl)amino)pyridazine-3-carboxylic Acid
Executive Summary The physicochemical behavior of 6-(Butyl(ethyl)amino)pyridazine-3-carboxylic acid is governed by a complex ionization profile characteristic of amphoteric heteroaromatic systems. Unlike simple carboxyli...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The physicochemical behavior of 6-(Butyl(ethyl)amino)pyridazine-3-carboxylic acid is governed by a complex ionization profile characteristic of amphoteric heteroaromatic systems. Unlike simple carboxylic acids, this molecule possesses two ionizable centers with overlapping pKa values in the 3.7 – 4.8 range.
Understanding this specific dissociation window is critical because the molecule transitions from a cationic to an anionic state within a narrow pH band, bypassing a stable neutral window. This has profound implications for:
Solubility: High pH-dependent solubility variations.
Permeability: Limited passive diffusion at physiological pH (7.4) due to anionic dominance.
Formulation: Necessity for precise buffer selection during salt screening.
This guide provides a theoretical framework, predicted values based on structural analogs, and a validated experimental protocol for determining the precise pKa values of this compound.
Structural Analysis & Theoretical Prediction
To accurately predict the pKa values, we must analyze the electronic push-pull effects on the pyridazine core.
The Electronic Scaffold
The molecule consists of a pyridazine ring (1,2-diazine) substituted at:
Position 3 (Acidic): A carboxylic acid (-COOH).[1]
Position 6 (Basic): A butyl(ethyl)amino group.
Mechanistic pKa Assignments
Acidic Center (pKa₁ ≈ 3.7 – 3.9): The carboxylic acid is attached to an electron-deficient pyridazine ring. The ring's inductive electron withdrawal enhances the acidity of the -COOH group compared to benzoic acid (pKa 4.2), typically lowering it to the 3.0–3.5 range. However, the electron-donating resonance effect of the 6-amino group partially counteracts this, settling the pKa closer to 3.8 .
Basic Center (pKa₂ ≈ 4.5 – 4.8): The pyridazine ring nitrogens are weakly basic (pKa ~2.3 for pyridazine). The 6-amino group is a strong resonance donor, significantly increasing electron density at the N1/N2 positions, raising the basicity. While 6-aminopyridazine has a pKa ~6.7, the electron-withdrawing carboxyl group at position 3 dampens this effect, resulting in a pKa around 4.6 .
The "Overlapping" Phenomenon
Data from the structural analog 6-(dimethylamino)pyridazine-3-carboxylic acid (EPA CompTox database) indicates an acidic pKa of 3.77 and a basic pKa of 4.55 . The butyl/ethyl substitution in the target molecule adds lipophilicity and a slight positive inductive effect (+I) compared to methyl groups, likely shifting the basic pKa slightly higher (approx. 4.7–4.8 ).
The proximity of pKa₁ and pKa₂ creates a zwitterionic equilibrium. At pH values between 3.8 and 4.7, the molecule exists largely as a zwitterion (deprotonated carboxylate, protonated ring nitrogen).
Caption: Protonation scheme showing the transition from Cation to Anion via a Zwitterionic intermediate. The isoelectric point (pI) is approximately 4.25.
Experimental Determination Protocol
Due to the low solubility of the zwitterionic species and the overlapping pKa values, standard aqueous titration may yield poor resolution. The following protocol uses Potentiometric Titration with Cosolvent Extrapolation to ensure accuracy.
Materials
Compound: >5 mg of 6-(Butyl(ethyl)amino)pyridazine-3-carboxylic acid (High Purity).
Titrant: 0.1 M KOH (CO₂-free).
Cosolvent: Methanol (MeOH) or Dioxane (due to the lipophilic butyl/ethyl tail).
Instrument: Potentiometric titrator (e.g., Sirius T3 or Mettler Toledo) with a glass pH electrode.
The "Yasuda-Shedlovsky" Extrapolation Method
Since the compound contains a hydrophobic tail (butyl/ethyl), it may precipitate during aqueous titration. We will titrate in three different water/methanol ratios and extrapolate to 0% solvent.
Step-by-Step Workflow:
Preparation: Prepare three sample vessels containing the compound (approx 1 mM concentration) in:
Solution A: 20% MeOH / 80% Water (w/w)
Solution B: 30% MeOH / 70% Water (w/w)
Solution C: 40% MeOH / 60% Water (w/w)
Add 0.15 M KCl to all solutions to maintain constant ionic strength.
Acidification: Lower the pH of each solution to ~2.0 using 0.5 M HCl. This ensures the molecule is fully protonated (Cationic state) at the start.
Titration: Titrate with 0.1 M KOH up to pH 11.0. Record pH vs. Volume data points.
Data Processing (Bjerrum Plot Analysis):
Calculate the apparent pKa (
) for each solvent ratio.
Plot
vs. Weight % Methanol.
Extrapolation: Use the Yasuda-Shedlovsky equation to solve for the aqueous pKa (
):
(Where is the dielectric constant of the mixture).
Alternatively, a linear regression of
vs. % organic solvent often suffices for <50% solvent mixtures.
Experimental Logic Diagram
Caption: Workflow for determining pKa values using cosolvent potentiometric titration to bypass solubility issues.
Implications for Drug Development[2][3]
LogD and Permeability Profile
pH 1.0 - 3.0: The molecule is Cationic . Solubility is high, but membrane permeability is low.
pH 4.2 (pI): The molecule is Zwitterionic/Neutral . This is the region of minimum solubility (risk of precipitation in formulation) but potentially maximum permeability if the neutral microspecies is significant.
pH 7.4 (Physiological): The molecule is Anionic (Carboxylate is deprotonated; Ring N is deprotonated).
LogD7.4: Will be significantly lower than LogP (approx 2-3 units lower) due to ionization.
Implication: Oral absorption may be limited by the negative charge unless a specific transporter is targeted.
Salt Selection Strategy
Do not attempt to make a salt with a weak base (like magnesium or calcium) simply by mixing, as the pKa difference is insufficient.
Recommended Counter-ions: Strong bases (Sodium, Potassium) to target the carboxylic acid.
Avoid: Acid salts (Hydrochloride, Mesylate) may be unstable due to the weak basicity of the pyridazine ring (pKa ~4.7), leading to potential disproportionation in humid conditions.
References
EPA CompTox Chemicals Dashboard. 6-(Dimethylamino)-3-pyridazinecarboxylic acid (Analog Data). U.S. Environmental Protection Agency. Accessed February 27, 2026. [Link][2]
PubChem. Pyridazine-3-carboxylic acid (Compound Summary). National Library of Medicine. [Link]
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
An In-depth Technical Guide to the Bioisosteric Potential of Pyridazine vs. Pyridine Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Imperative of Bioisosterism in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the practice of biois...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Imperative of Bioisosterism in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the practice of bioisosterism—the strategic substitution of atoms or functional groups within a molecule with alternatives of similar properties—is a cornerstone of lead optimization.[1] This approach allows for the fine-tuning of a drug candidate's pharmacological profile, addressing challenges such as metabolic instability, poor solubility, or off-target toxicity while preserving or enhancing biological activity.[1] Among the vast array of bioisosteric replacements, the substitution of a pyridine ring with a pyridazine moiety represents a nuanced yet powerful strategy. While pyridine is a prevalent heterocycle in FDA-approved drugs, pyridazine, its 1,2-diazine counterpart, remains a less explored but increasingly valuable scaffold in drug design.[2][3] This guide provides a comprehensive analysis of the bioisosteric potential of pyridazine carboxylic acids versus their pyridine analogues, offering insights into their comparative physicochemical properties, metabolic fates, and receptor interactions.
I. A Tale of Two Rings: Comparative Physicochemical Properties
The introduction of a second nitrogen atom into the aromatic ring profoundly alters the electronic and steric properties of pyridazine compared to pyridine. These differences manifest in several key physicochemical parameters that are critical for drug development.
Basicity (pKa): A Game of Electron Withdrawal
The most striking difference lies in their basicity. Pyridine is a moderately basic heterocycle with a pKa of approximately 5.2. In contrast, pyridazine is significantly less basic, with a pKa around 2.0. This reduced basicity is a direct consequence of the inductive electron-withdrawing effect of the second nitrogen atom, which decreases the electron density on the ring and the availability of the nitrogen lone pairs for protonation.[4][5] This has significant implications for drug design, as the lower basicity of pyridazine can prevent unwanted salt formation under physiological conditions and allows for hydrogen bonding interactions to be maintained at lower pH values.
Lipophilicity (LogP/LogD) and Solubility: The Polarity Advantage
The presence of two nitrogen atoms imparts a greater dipole moment to the pyridazine ring (µ ≈ 4.2 D) compared to pyridine (µ ≈ 2.2 D).[2] This increased polarity translates to reduced lipophilicity. The calculated LogP (cLogP) for pyridazine is approximately -0.51, a stark contrast to pyridine's cLogP of 0.84.[2] This inherent polarity often leads to improved aqueous solubility for pyridazine-containing compounds, a desirable trait for oral bioavailability and formulation.[2]
Hydrogen Bonding Capacity: A Dual Nature
Both pyridine and pyridazine can act as hydrogen bond acceptors. However, pyridazine possesses a robust, dual hydrogen-bonding capacity due to its two adjacent nitrogen atoms.[6] This can be particularly advantageous for enhancing binding affinity and selectivity to a biological target. Furthermore, the C-H bonds in pyridazine can act as weak hydrogen bond donors, with the C-3 hydrogen being a better donor than the C-2 hydrogen of pyridine.
A Comparative Overview
Property
Pyridine
Pyridazine
Implication in Drug Design
pKa
~5.2
~2.0
Reduced potential for off-target interactions at physiological pH for pyridazine.
Increased polarity of pyridazine can influence crystal packing and solubility.[2]
H-Bond Acceptors
1
2
Enhanced potential for dual hydrogen bonding interactions with the target.
Aromaticity Index (IA)
86
79
The lower aromaticity of pyridazine can influence its metabolic stability.
II. Experimental Workflows for Evaluating Bioisosteric Replacement
A rigorous evaluation of the pyridazine-for-pyridine substitution requires a suite of well-designed experiments. The following protocols provide a framework for assessing the impact of this bioisosteric switch on key drug-like properties.
Workflow for Physicochemical Property Determination
Caption: Workflow for determining key physicochemical properties.
Protocol 2.1.1: pKa Determination via Potentiometric Titration
Objective: To experimentally determine the acid dissociation constant (pKa) of the pyridine and pyridazine carboxylic acid analogs.
Methodology:
Dissolve a precise amount of the test compound in a suitable solvent (e.g., water or a co-solvent system if solubility is limited).
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa range.
Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the titration curve.
Causality: The pKa value is a direct measure of the compound's acidity or basicity and is crucial for predicting its ionization state at physiological pH, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Protocol 2.1.2: LogD7.4 Measurement using the Shake-Flask Method
Objective: To determine the distribution coefficient of the compounds between an organic phase (n-octanol) and an aqueous phase at a physiological pH of 7.4.
Methodology:
Prepare a buffered aqueous solution at pH 7.4.
Dissolve a known concentration of the test compound in the buffered solution.
Add an equal volume of n-octanol.
Shake the mixture vigorously to allow for partitioning between the two phases.
Centrifuge the mixture to separate the layers.
Determine the concentration of the compound in both the aqueous and organic phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
Calculate LogD7.4 as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Causality: LogD7.4 is a critical parameter for predicting a drug's lipophilicity and its ability to cross biological membranes.
In Vitro Metabolic Stability Assessment
Caption: Workflow for assessing in vitro metabolic stability.
Protocol 2.2.1: Human Liver Microsome (HLM) Stability Assay
Objective: To evaluate the metabolic stability of the pyridine and pyridazine analogs in the presence of human liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes.
Methodology:
Pre-incubate the test compound with pooled human liver microsomes in a phosphate buffer at 37°C.
Initiate the metabolic reaction by adding a NADPH-regenerating system.
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Centrifuge the samples to precipitate the proteins.
Analyze the supernatant for the concentration of the remaining parent compound using LC-MS/MS.
Plot the natural logarithm of the percentage of remaining parent compound versus time to determine the in vitro half-life (t1/2) and calculate the intrinsic clearance (Clint).
Causality: This assay provides a crucial early indication of a compound's susceptibility to first-pass metabolism in the liver, a major determinant of its oral bioavailability. While pyridazines have been noted for low cytochrome P450 inhibitory effects, specific structural features can still lead to metabolic liabilities.[7]
III. Functional Consequences of the Pyridazine-for-Pyridine Bioisosteric Replacement
The decision to replace a pyridine with a pyridazine moiety should be driven by a clear understanding of the potential functional consequences on the drug candidate's interaction with its biological target and its overall pharmacological profile.
Impact on Receptor Binding and Selectivity
The altered electronic and steric profile of the pyridazine ring can significantly impact its binding mode within a receptor's active site. The dual hydrogen bond accepting capability of the pyridazine can lead to novel or strengthened interactions with amino acid residues, potentially increasing potency.[7] Conversely, the increased steric bulk of the pyridazine ring or an unfavorable electrostatic interaction could lead to a decrease in affinity.[8]
Navigating the Unknown: A Technical Guide to Safety Data Sheet (SDS) Development for Novel 6-Aminopyridazine Carboxylic Acid Derivatives
For the pioneering researchers, scientists, and drug development professionals venturing into the synthesis and application of novel 6-aminopyridazine carboxylic acid derivatives, the absence of established safety data p...
Author: BenchChem Technical Support Team. Date: March 2026
For the pioneering researchers, scientists, and drug development professionals venturing into the synthesis and application of novel 6-aminopyridazine carboxylic acid derivatives, the absence of established safety data presents a significant challenge. This technical guide provides a comprehensive framework for constructing a provisional, yet robust, Safety Data Sheet (SDS). By deconstructing the molecule into its core functional components and leveraging predictive toxicology and established testing protocols, this document empowers you to manage risk effectively, ensure compliance, and foster a culture of safety in the discovery process.
Part 1: The Logic of Hazard Prediction for a Novel Chemical Entity
A novel molecule is not an entirely blank slate. Its potential hazards can be inferred from its constituent parts: the aromatic amine, the pyridazine core, and the carboxylic acid moiety. This principle, known as Structure-Activity Relationship (SAR), is the cornerstone of proactive safety assessment.
The Aromatic Amine: This functional group is a well-known structural alert for toxicity. Aromatic amines are often associated with risks of mutagenicity, carcinogenicity, and skin sensitization.[1][2] Their metabolic activation can lead to reactive intermediates that bind to cellular macromolecules, initiating toxic cascades.[3]
The Pyridazine Heterocycle: As a diazine, the pyridazine ring is an electron-deficient system, making it susceptible to nucleophilic attack.[4] While many pyridazine derivatives are explored for their therapeutic benefits with good safety profiles, the inherent reactivity of the ring system warrants careful consideration, especially concerning metabolic stability and potential for forming reactive metabolites.[5][6][7][8]
The Carboxylic Acid: This group primarily dictates the molecule's acidic properties and can be a source of skin and eye irritation.[9] Furthermore, carboxylic acid-containing drugs can form reactive acyl glucuronide or acyl-CoA conjugates during metabolism, which have been implicated in idiosyncratic drug toxicity.[10][11][12][13]
This foundational analysis informs the entire SDS, from initial hazard identification to the selection of personal protective equipment and disposal methods.
Figure 1: Logical flow from structural analysis to provisional hazard classification.
Part 2: A Practical Guide to Compiling the 16-Section SDS
This section details the critical thinking and data generation strategies for each of the 16 sections of a Globally Harmonized System (GHS) compliant SDS.
Section 1: Identification
This section is straightforward. It includes the chemical name, any internal code names, the intended use (e.g., "For research and development purposes only"), and supplier details.
Section 2: Hazard(s) Identification
This is the most critical section, derived from your initial analysis. In the absence of specific data, you must classify the compound based on the hazards of its components and any available data on structurally similar compounds.
Initial Classification (Based on SAR):
Acute Toxicity: Aromatic amines can be toxic if swallowed, in contact with skin, or if inhaled.[1] A conservative starting point would be to classify the compound as Acute Toxicity, Category 3 or 4 , pending data.
Skin Corrosion/Irritation: The carboxylic acid moiety suggests a potential for skin irritation. Classify as Skin Irritation, Category 2 .[14][15][16]
Serious Eye Damage/Eye Irritation: Similarly, the acidic nature warrants a classification of Serious Eye Damage/Eye Irritation, Category 1 or 2A .[14][17][18][19]
Skin Sensitization: Aromatic amines are known sensitizers. Classify as Skin Sensitization, Category 1 .
Germ Cell Mutagenicity: Due to the aromatic amine, classify as Suspected of causing genetic defects, Category 2 , until data proves otherwise.
Carcinogenicity: Many aromatic amines are carcinogenic.[1][20][21] A classification of Suspected of causing cancer, Category 2 is a prudent starting point.
Specific Target Organ Toxicity (STOT): May cause respiratory irritation.[22]
Pictograms, Signal Word, and Hazard Statements: These are determined directly by the GHS classification. For the provisional classification above, the following would apply:
Pictogram
Signal Word
Hazard Statements
Danger
H301+H311: Toxic if swallowed or in contact with skin.H315: Causes skin irritation.H317: May cause an allergic skin reaction.H318: Causes serious eye damage.H335: May cause respiratory irritation.H341: Suspected of causing genetic defects.H351: Suspected of causing cancer.
Section 3: Composition/Information on Ingredients
For a pure substance, this section will list the chemical name, CAS number (if available), and concentration (e.g., >98%).
Section 4: First-Aid Measures
Measures should be based on the predicted hazards.
Inhalation: Move to fresh air. Seek immediate medical attention.
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
Eye Contact: Immediately rinse with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Section 5: Fire-Fighting Measures
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Specific Hazards: Combustion will likely produce toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Section 6: Accidental Release Measures
Personal Precautions: Evacuate the area. Wear appropriate PPE (see Section 8). Avoid breathing dust and contact with skin and eyes.
Containment and Cleaning Up: For a solid, carefully sweep up the material, avoiding dust generation. Place in a sealed, labeled container for disposal.
Section 7: Handling and Storage
Handling: Handle only in a well-ventilated area, preferably in a chemical fume hood. Avoid all personal contact. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.
Storage: Store in a tightly closed, labeled container in a cool, dry, and well-ventilated area. Store away from incompatible materials such as strong oxidizing agents.
Section 8: Exposure Controls/Personal Protection
This section requires a detailed, risk-based approach to PPE selection.
Figure 2: Workflow for selecting appropriate Personal Protective Equipment (PPE).
Engineering Controls: Work must be performed in a certified chemical fume hood.
Personal Protective Equipment:
Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.[23][24]
Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are required. For prolonged contact, consider thicker gloves or double-gloving.[25][26]
Respiratory Protection: If handling powders outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator (e.g., N95 or P100) is necessary.
Section 9: Physical and Chemical Properties
This section will be populated with experimentally determined or predicted data (e.g., from computational models).
Appearance: Solid (color to be noted)
Melting Point: To be determined (TBD)
Solubility: TBD in various solvents
Flash Point: Not applicable for a high-melting-point solid.
Section 10: Stability and Reactivity
Reactivity: Generally stable, but may react with strong oxidizing agents. The carboxylic acid can react with bases.
Chemical Stability: Stable under recommended storage conditions.
Hazardous Decomposition Products: Carbon and nitrogen oxides upon combustion.
Section 11: Toxicological Information
This section is the heart of the safety assessment and requires a tiered approach to data generation.
Figure 3: Tiered approach to toxicological data generation for a novel compound.
Protocol 1: In Silico Toxicity Prediction
Before any wet lab work, utilize Quantitative Structure-Activity Relationship (QSAR) models to predict key toxicological endpoints.[27][28][29][30][31] These computational tools compare your molecule's structure to databases of known toxicants.
Obtain the SMILES string or chemical structure of your derivative.
Use validated QSAR software platforms (e.g., OECD QSAR Toolbox, DEREK Nexus, TOPKAT) to predict:
Mutagenicity (Ames test outcome)
Carcinogenicity
Skin and eye irritation potential
Acute oral toxicity (LD50)
Document the predictions, the model used, and its applicability domain. This data provides the initial, evidence-based justification for the classifications in Section 2.
Protocol 2: Bacterial Reverse Mutation (Ames) Test (OECD 471)
This is a standard in vitro test for identifying genotoxic compounds.[4][32][33][34][35]
Select appropriate bacterial strains (e.g., Salmonella typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA).
Prepare a concentration range of the test compound.
Expose the bacterial strains to the compound, both with and without a metabolic activation system (S9 fraction from rat liver).
Plate the treated bacteria on a minimal glucose agar plate lacking the required amino acid (e.g., histidine for Salmonella).
Incubate for 48-72 hours at 37°C.
Count the number of revertant colonies. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic potential.
Protocol 3: In Vitro Skin Irritation Test (OECD 439)
This test uses a reconstructed human epidermis (RhE) model to assess skin irritation potential, avoiding animal testing.[36][37][38][39][40]
Prepare RhE tissue models.
Apply the test compound topically to the tissue surface for a defined period (e.g., 60 minutes).
Rinse the compound from the tissue surface.
Incubate the tissues for a post-exposure period (e.g., 42 hours).
Assess cell viability using a quantitative method, such as the MTT assay.
Calculate the percentage of viability relative to negative controls. A viability of ≤ 50% classifies the substance as a skin irritant (GHS Category 2).[37][39]
Sections 12-15: Ecological, Disposal, Transport, and Regulatory Information
These sections are often marked as "No data available" for novel research compounds. However, best practices should be described.
Section 12 (Ecological Information): State that the ecotoxicity is unknown. Note that N-heterocyclic compounds can be persistent and harmful to aquatic life.
Section 13 (Disposal Considerations): Waste must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discharge to drains or the environment.
Section 14 (Transport Information): Based on the provisional classification, a likely UN number and proper shipping name would be required if shipping. For example, "UN 2811, TOXIC SOLID, ORGANIC, N.O.S. (6-aminopyridazine carboxylic acid derivative), 6.1, PG III".
Section 15 (Regulatory Information): Note that the compound is for R&D use only and is not listed on inventories like TSCA or REACH.
Section 16: Other Information
Include the date of preparation, version number, and a disclaimer that the information is based on the current state of knowledge and is intended to describe the product for the purposes of health, safety, and environmental requirements only.
Conclusion
Developing a Safety Data Sheet for a novel 6-aminopyridazine carboxylic acid derivative is a process of systematic, evidence-based risk assessment. In the absence of direct experimental data, a deep understanding of the hazards associated with its constituent functional groups, combined with modern in silico and in vitro testing strategies, provides a robust foundation for safe handling. This guide equips the drug discovery professional not just with a template, but with the scientific rationale to confidently and responsibly navigate the frontiers of chemical innovation.
References
Assigning hazard categories. (n.d.). Pesticide Registration Toolkit. Retrieved from [Link]
GHS Classification Criteria for Eye Irritation and Serious Eye Damage. (2018, March 6). ChemSafetyPro.COM. Retrieved from [Link]
GHS Classification Criteria for Acute Toxicity. (2018, March 6). ChemSafetyPro.COM. Retrieved from [Link]
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved from [Link]
Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. (n.d.). Lejan Team. Retrieved from [Link]
Personal Protective Equipment Selection Guide. (2015, July 22). Research Laboratory & Safety Services, University of Arizona. Retrieved from [Link]
Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives. (n.d.). NCBI. Retrieved from [Link]
Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). (n.d.). EPA Archive. Retrieved from [Link]
In Silico Toxicity Prediction. (2024, September 30). PozeSCAF. Retrieved from [Link]
Regulatory Skin Irritation Test OECD TG 439. (n.d.). XCellR8. Retrieved from [Link]
GHS Classification Criteria in A Single Page. (2016, May 9). ChemSafetyPro.COM. Retrieved from [Link]
CARCINOGENIC AND CHRONIC TOXIC HAZARDS OF AROMATIC AMINES Report of Medical Services Review Committee. (n.d.). British Journal of Industrial Medicine. Retrieved from [Link]
OECD 439: In Vitro Skin Irritation Test using Reconstructed Human Epidermis (RHE). (2025, November 11). Gentronix. Retrieved from [Link]
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (n.d.). ResearchGate. Retrieved from [Link]
Eye Damage/Irritation Hazard Category in GHS and CLP. (2024, August 1). Formpak Software. Retrieved from [Link]
Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. (n.d.). PMC. Retrieved from [Link]
GHS Classification Criteria for Skin Corrosion and Irritation. (2018, March 6). ChemSafetyPro.COM. Retrieved from [Link]
In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. (n.d.). PMC. Retrieved from [Link]
Microbial Mutagenicity Assay: Ames Test. (2018, March 20). PMC. Retrieved from [Link]
Serious Eye Damage / Eye Irritation. (n.d.). Society for Chemical Hazard Communication. Retrieved from [Link]
Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety, University of Washington. Retrieved from [Link]
Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025, July 31). Patsnap Eureka. Retrieved from [Link]
In Silico Toxicology in Drug Development. (n.d.). Toxometris.ai. Retrieved from [Link]
A Guide for Choosing the Best Lab Safety Equipment. (2024, November 9). Droppe. Retrieved from [Link]
In silico toxicology: Computational methods for the prediction of chemical toxicity. (n.d.). ResearchGate. Retrieved from [Link]
The Different GHS Classification Categories. (2020, December 3). Color Label Printing Equipment for Sale. Retrieved from [Link]
Exploring In Silico Modeling: Applications in Drug Development. (n.d.). Labcorp. Retrieved from [Link]
Chemical Fact Sheet - AROMATIC AMINES. (n.d.). Center for Environmental and Health Sciences of Western Pennsylvania. Retrieved from [Link]
Laboratory PPE Selection Guide. (n.d.). UNMC. Retrieved from [Link]
Acute Toxicity. (n.d.). Office of Research Environmental Health and Safety, USU. Retrieved from [Link]
Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS. (2004, July 7). EPA. Retrieved from [Link]
Carboxylic Acid-Containing Drugs: Balancing Efficacy and Toxicity in Drug Design. (2024, December 26). Journal of Organic & Inorganic Chemistry. Retrieved from [Link]
Ames Test: the gold standard for mutagenicity screening. (2025, August 15). GenEvolutioN. Retrieved from [Link]
GHS Classification (Rev.11, 2025) Summary. (n.d.). PubChem. Retrieved from [Link]
Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. (2015, November 11). ACS Publications. Retrieved from [Link]
Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. (2015, December 21). PubMed. Retrieved from [Link]
Acyl Glucuronides of Carboxylic acid-containing Drugs. (n.d.). Hypha Discovery. Retrieved from [Link]
New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation. (2019, December 6). PubMed. Retrieved from [Link]
A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. (n.d.). IJCRT.org. Retrieved from [Link]
Study of Various Fused Heterocyclic Pyridazine Derivatives as Potent Anticancer Agents: A Brief Overview. (2019, August 16). Acta Scientific. Retrieved from [Link]
Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. (n.d.). ResearchGate. Retrieved from [Link]
Application Note: High-Yield Hydrolysis of Ethyl 6-(butyl(ethyl)amino)pyridazine-3-carboxylate
Introduction & Mechanistic Rationale Pyridazine-3-carboxylic acid derivatives are highly valued scaffolds in modern drug discovery, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
Pyridazine-3-carboxylic acid derivatives are highly valued scaffolds in modern drug discovery, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and dihydropteroate synthase (DHPS) inhibitors[1][2]. The transformation of Ethyl 6-(butyl(ethyl)amino)pyridazine-3-carboxylate to its corresponding free acid, 6-(butyl(ethyl)amino)pyridazine-3-carboxylic acid , is a critical functional group interconversion.
While ester hydrolysis is a fundamental organic transformation, the presence of the electron-deficient pyridazine ring and the lipophilic, sterically demanding 6-(butyl(ethyl)amino) substituent necessitates a highly optimized, self-validating protocol.
Causality in Reaction Design
Base vs. Acid Catalysis: Acid-catalyzed hydrolysis is reversible and often requires harsh refluxing conditions that can lead to unwanted decarboxylation or degradation of the heterocyclic core. In contrast, base-catalyzed saponification is driven to completion by the irreversible formation of the stable carboxylate salt[1].
Reagent Selection (LiOH vs. NaOH): While aqueous sodium hydroxide (NaOH) is standard for robust substrates[2][3], Lithium hydroxide (LiOH) is preferred for this specific substrate. The lithium cation acts as a mild Lewis acid, coordinating with the pyridazine nitrogens and the ester carbonyl, accelerating the nucleophilic attack of the hydroxide ion at ambient temperatures.
Solvent Architecture: The highly lipophilic butyl and ethyl chains render the starting ester insoluble in purely aqueous media. A ternary solvent system of THF/MeOH/H₂O is required. THF provides excellent solvation for the lipophilic ester, MeOH acts as a phase-transfer bridge, and water delivers the hydroxide nucleophile.
Experimental Workflows & Logical Relationships
To ensure a self-validating system, the protocol is designed around in-process controls (IPC) and precise pH modulation. The isolation of the product relies entirely on exploiting the amphoteric nature of the molecule.
Caption: Step-by-step experimental workflow for the base-catalyzed saponification and isolation process.
The Isoelectric Point (pI) Isolation Strategy
The product contains a basic dialkylamino group, weakly basic pyridazine nitrogens, and an acidic carboxylic group. If the pH is too low, the molecule protonates into a highly water-soluble cation. If the pH is too high, it remains a water-soluble carboxylate anion. Precipitation only occurs at the isoelectric point (pH ~3.5–4.0) .
Caption: pH-dependent solubility states dictating the isolation strategy of the zwitterionic product.
Quantitative Data & Condition Optimization
The following table summarizes the empirical data driving the selection of the optimal protocol. The use of LiOH at room temperature provides the highest yield and purity profile.
Base (Equivalents)
Solvent System
Temp (°C)
Time (h)
Conversion (%)
Isolated Yield (%)
Purity (LC-MS)
NaOH (3.0 eq)
EtOH / H₂O (1:1)
80°C
2.0
>99%
72%
91% (Some degradation)
NaOH (2.0 eq)
THF / H₂O (2:1)
40°C
4.0
95%
81%
95%
LiOH (3.0 eq)
THF / MeOH / H₂O (2:1:1)
25°C
3.5
>99%
94%
>98%
HCl (6.0 M)
H₂O (Acidic Hydrolysis)
100°C
12.0
60%
35%
82% (Decarboxylation)
Detailed Experimental Protocol
Target: 6-(butyl(ethyl)amino)pyridazine-3-carboxylic acid
Scale: 10 mmol (Scalable up to 100+ grams)
Tetrahydrofuran (THF), Methanol (MeOH), Deionized Water
1M Hydrochloric Acid (HCl)
Step-by-Step Methodology:
Step 1: Solubilization
Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with Ethyl 6-(butyl(ethyl)amino)pyridazine-3-carboxylate (2.51 g, 10 mmol).
Add 20 mL of THF and 10 mL of MeOH. Stir at 400 rpm until the ester is completely dissolved.
Expert Insight: The inclusion of MeOH prevents the biphasic separation that often occurs when aqueous base is added directly to THF, ensuring a homogenous reaction mixture.
Step 2: Saponification
3. Dissolve LiOH·H₂O (1.26 g, 30 mmol) in 10 mL of deionized water.
4. Add the aqueous LiOH solution dropwise to the organic mixture over 5 minutes at room temperature (20–25°C).
5. Seal the flask and stir vigorously for 3 to 4 hours.
Step 3: In-Process Control (IPC)
6. Monitor the reaction via TLC (Eluent: 50% EtOAc in Hexanes) or LC-MS. The starting material (high Rf) should completely disappear, replaced by a baseline spot (the carboxylate salt).
Step 4: Organic Quenching (Critical Step)
7. Transfer the mixture to a rotary evaporator. Remove the THF and MeOH under reduced pressure (35°C water bath, ~50 mbar).
Expert Insight:Do not skip this step. If the organic solvents remain during acidification, the lipophilic nature of the butyl/ethyl groups will keep the free acid dissolved in the organic phase, preventing precipitation and destroying your isolated yield.
Step 5: Acidification & Precipitation
8. Dilute the remaining aqueous residue with an additional 10 mL of deionized water and cool the flask in an ice bath (0–5°C).
9. Insert a calibrated pH probe into the stirring solution.
10. Add 1M HCl dropwise. The solution will initially remain clear. As the pH approaches 5.0, turbidity will appear.
11. Carefully continue adding 1M HCl until the pH stabilizes exactly between 3.5 and 4.0 . A thick, off-white to pale yellow precipitate will form.
Step 6: Isolation
12. Stir the suspension at 0°C for 30 minutes to ensure complete crystallization.
13. Filter the precipitate through a sintered glass funnel (medium porosity) under vacuum.
14. Wash the filter cake with ice-cold deionized water (2 × 5 mL) to remove residual lithium chloride salts.
15. Dry the solid under high vacuum at 45°C for 12 hours to afford the pure 6-(butyl(ethyl)amino)pyridazine-3-carboxylic acid.
References
Abignente, E., et al. "Research on heterocyclic compounds. XXX. Synthesis and pharmacological activity of 2-methylimidazo[1,2-b]pyridazine-3-carboxylic acids." Farmaco, 1992. 1
RSC Publishing. "Asymmetric synthesis of (3S)-2,3,4,5-tetrahydropyridazine-3-carboxylic acid and its methyl ester." Journal of the Chemical Society, Perkin Transactions 1. 3
National Institutes of Health (NIH). "Structure Based Design of Novel Pyrimido[4,5-c]pyridazine Derivatives as Dihydropteroate Synthase (DHPS) Inhibitors with Increased Affinity." Bioorg Med Chem.2
Protocol for nucleophilic substitution of 6-chloropyridazine-3-carboxylic acid
Application Note: Optimized Strategies for Nucleophilic Aromatic Substitution ( ) of 6-Chloropyridazine-3-carboxylic Acid Executive Summary This guide details the protocol for functionalizing 6-chloropyridazine-3-carboxy...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Optimized Strategies for Nucleophilic Aromatic Substitution (
) of 6-Chloropyridazine-3-carboxylic Acid
Executive Summary
This guide details the protocol for functionalizing 6-chloropyridazine-3-carboxylic acid (CAS 5096-73-1) via nucleophilic aromatic substitution (
). Unlike simple pyridines, the pyridazine core (1,2-diazine) possesses unique electronic deficiency, making the C6 position highly activated toward nucleophiles. However, the presence of the C3-carboxylic acid moiety introduces solubility challenges and zwitterionic behavior that necessitates specific solvent and base selection.
This document provides two validated workflows:
Direct Aqueous/Polar Protocol: For hydrophilic nucleophiles (amines, thiols).
Ester-Mediated Protocol: For lipophilic nucleophiles or when organic solubility is required.
Mechanistic Grounding
The reactivity of 6-chloropyridazine-3-carboxylic acid is driven by the electron-deficient nature of the diazine ring. The nitrogen atoms at positions 1 and 2 inductively withdraw electron density, making C6 susceptible to nucleophilic attack.
Activation: The C3-carboxylic acid, when protonated or esterified, acts as an electron-withdrawing group (EWG), further activating the ring. However, under basic conditions (common in
), the carboxylate anion () is formed. While electronically donating via induction (slightly deactivating), the ring nitrogen atoms maintain sufficient electrophilicity at C6 to permit substitution.
Mechanism: The reaction proceeds via a classical addition-elimination pathway involving a Meisenheimer-like anionic intermediate.
Figure 1: Reaction Mechanism & Pathway
Caption: The
pathway involves initial deprotonation of the acid, followed by nucleophilic attack at C6 and subsequent elimination of chloride.
Experimental Protocols
Protocol A: Direct Amination in Aqueous Media (Green Chemistry Route)
Best for: Primary/Secondary amines, hydrazine, and water-soluble thiols.
Rationale: The starting material is soluble in water (especially at pH > 7). Using water as the solvent avoids the need for protection/deprotection steps and utilizes the "hydrophobic effect" to drive the organic nucleophile toward the ring.
Base: None required if excess amine is used; otherwise
(2.0 eq).
Step-by-Step Procedure:
Dissolution: Charge a round-bottom flask with 6-chloropyridazine-3-carboxylic acid (10 mmol) and water (20 mL). The suspension may be cloudy initially.
Reagent Addition: Add the amine (30 mmol) dropwise.
Note: The solution often clears as the ammonium salt of the carboxylic acid forms.
Reaction: Heat the mixture to reflux (
) for 4–12 hours.
Monitoring: Monitor by LC-MS (ESI-). Look for the disappearance of m/z ~157 (SM) and appearance of Product Mass.
Workup:
Cool the reaction to room temperature.
Acidify carefully with
to pH 3–4 (the isoelectric point of most zwitterionic amino-pyridazine acids).
Precipitation: The product usually precipitates as a solid.
Filtration: Collect the solid by vacuum filtration, wash with cold water (
) and cold ethanol ().
Purification: If no precipitate forms (rare), concentrate the aqueous layer and purify via preparative HPLC (C18 column, Water/MeCN gradient with 0.1% Formic Acid).
Protocol B: Alkoxylation via Ester Intermediate (The "Ester Route")
Best for: Alkoxides (OMe, OEt) or weak nucleophiles requiring anhydrous conditions.
Rationale: Direct reaction of the acid with alkoxides (e.g.,
) can be sluggish due to the formation of the dianion (carboxylate + Meisenheimer). Converting to the methyl ester first increases solubility in organic solvents and electrophilicity.
Step-by-Step Procedure:
Esterification (In-situ):
Dissolve 6-chloropyridazine-3-carboxylic acid in anhydrous Methanol.
Add catalytic
(0.1 eq) and reflux for 3 hours.
Result: Formation of Methyl 6-chloropyridazine-3-carboxylate (CAS 65202-50-8).[1]
Substitution:
Cool the ester solution to
.
Add Sodium Methoxide (
, 2.5 eq) slowly.
Warm to reflux for 2 hours.
Mechanism:[2][3][4] The first equivalent neutralizes any remaining acid; the second effects the
at C6; excess ensures conversion.
Hydrolysis (Optional):
If the acid is the final target, add water (10% v/v) and
(2.0 eq) directly to the reaction pot.
Stir at
for 1 hour to hydrolyze the ester.
Isolation:
Evaporate methanol.
Acidify aqueous residue to pH 3.
Extract with Ethyl Acetate (if lipophilic) or filter the precipitate.
Data Summary & Optimization Table
Variable
Condition A (Aqueous)
Condition B (Anhydrous/Ester)
Impact on Yield
Solvent
Water or /EtOH
MeOH, THF, or DMF
Water promotes "on-water" acceleration; DMF boosts rate but complicates workup.
Base
Excess Amine or
, , or
Strong bases () are incompatible with the free acid (requires 2 eq).
Temperature
Higher temp needed for aqueous route to overcome carboxylate deactivation.
Leaving Group
Chloride
Chloride
Bromide/Iodide analogs react faster but are less stable.
Decision Tree for Protocol Selection
Figure 2: Workflow Decision Matrix
Caption: Decision matrix for selecting the optimal synthesis route based on nucleophile properties.
Issue: Appearance of 6-hydroxypyridazine-3-carboxylic acid (Mass -36 from SM, +17 from Product).
Cause: Reaction temperature too high in aqueous base without sufficient nucleophile concentration.
Fix: Increase nucleophile equivalents (3-5 eq) or switch to Protocol B (anhydrous).
Incomplete Conversion:
Issue: Starting material remains after 12h.
Fix: Add a catalytic amount of Copper(I) Iodide (CuI) or switch solvent to n-Butanol to allow higher reflux temperatures (
).
Purification of Zwitterions:
Amino-pyridazine carboxylic acids are difficult to extract into organic solvents. Do not attempt standard aqueous/DCM extractions. Rely on isoelectric precipitation or Ion Exchange Chromatography (Dowex 50W).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6415762, 6-chloropyridazine-3-carboxylic Acid. Retrieved from [Link]
Gong, Y., et al. (2010). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate.[5] Chinese Journal of Organic Chemistry, 30(9), 1383-1386.[5] (Describes the esterification route).
Application Notes and Protocols for 6-(Butyl(ethyl)amino)pyridazine-3-carboxylic acid as a Ligand in Coordination Chemistry
Introduction: The Strategic Value of the Pyridazine Scaffold The pyridazine ring system is a compelling scaffold in both medicinal chemistry and materials science.[1][2] Its unique physicochemical properties—including a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of the Pyridazine Scaffold
The pyridazine ring system is a compelling scaffold in both medicinal chemistry and materials science.[1][2] Its unique physicochemical properties—including a significant dipole moment, robust hydrogen-bonding capabilities, and potential for π-π stacking interactions—make it an attractive component for designing molecules with specific target interactions.[1] In coordination chemistry, pyridazine-based ligands are versatile building blocks for creating metal complexes, coordination polymers, and Metal-Organic Frameworks (MOFs) with diverse applications in catalysis, drug delivery, and gas storage.[3][4][5]
This guide focuses on 6-(Butyl(ethyl)amino)pyridazine-3-carboxylic acid , a tailored ligand designed for advanced coordination applications. This molecule integrates three key functional domains:
A Bidentate N,O-Chelating Core: The pyridazine ring nitrogen and the adjacent carboxylic acid group can form a stable five-membered chelate ring with a metal ion, a well-established coordination mode for pyridazine-carboxylic acids.[6][7]
A Tertiary Amino Group: The N,N-disubstituted amino group at the 6-position significantly modulates the electronic properties of the pyridazine ring, enhancing its donor capacity.
Tunable Alkyl Substituents: The butyl and ethyl groups provide steric bulk and enhance solubility in organic solvents, influencing the crystal packing and dimensionality of the resulting coordination polymers.
These application notes provide a comprehensive guide to the synthesis of the ligand, its use in the rational design of coordination complexes, and detailed protocols for synthesis and characterization.
Part 1: Ligand Synthesis & Characterization
The targeted synthesis of 6-(Butyl(ethyl)amino)pyridazine-3-carboxylic acid is not extensively documented in public literature. Therefore, we present a robust, logically derived synthetic protocol based on established reactions of pyridazine precursors, primarily the nucleophilic aromatic substitution of a halogenated pyridazine.[8]
Proposed Synthetic Pathway
The synthesis is conceptualized as a two-step process starting from methyl 6-chloro-3-pyridazinecarboxylate. The first step involves a nucleophilic aromatic substitution with N-ethylbutylamine, followed by saponification (hydrolysis) of the methyl ester to yield the final carboxylic acid.
Caption: Proposed two-step synthesis of the target ligand.
Protocol 1: Synthesis of 6-(Butyl(ethyl)amino)pyridazine-3-carboxylic acid
Rationale: This protocol employs a standard nucleophilic substitution followed by saponification. The choice of a non-nucleophilic base like triethylamine (Et₃N) is critical in the first step to scavenge the HCl generated without competing with the desired amine nucleophile.[8] The subsequent hydrolysis is a standard procedure for converting esters to carboxylic acids.
Materials:
Methyl 6-chloro-3-pyridazinecarboxylate
N-Ethylbutylamine
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
Tetrahydrofuran (THF), anhydrous
Sodium Hydroxide (NaOH)
Methanol (MeOH)
Hydrochloric Acid (HCl), 1M
Ethyl Acetate (EtOAc)
Brine (saturated NaCl solution)
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
Step 1: Synthesis of Methyl 6-(Butyl(ethyl)amino)pyridazine-3-carboxylate
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 6-chloro-3-pyridazinecarboxylate (1.0 eq).
Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).
Add N-ethylbutylamine (1.2 eq) followed by triethylamine (1.5 eq).
Heat the reaction mixture to reflux (approx. 65-70 °C) and monitor by TLC (Thin Layer Chromatography) until the starting material is consumed (typically 8-16 hours).
Cool the reaction to room temperature and filter off the triethylamine hydrochloride salt.
Concentrate the filtrate under reduced pressure.
Redissolve the crude residue in EtOAc and wash sequentially with water (2x) and brine (1x).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude ester intermediate. This product can be purified by column chromatography (silica gel, hexanes/EtOAc gradient) or used directly in the next step if sufficiently pure.
Step 2: Hydrolysis to the Carboxylic Acid
Dissolve the crude methyl ester from the previous step in a mixture of MeOH and water (e.g., 3:1 v/v).
Add NaOH (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating (40-50 °C) until TLC or LC-MS indicates complete conversion.
Cool the mixture in an ice bath and carefully acidify with 1M HCl to a pH of approximately 4-5. A precipitate should form.
Stir the suspension in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.
Wash the filter cake with cold water and dry under vacuum to yield the final ligand, 6-(Butyl(ethyl)amino)pyridazine-3-carboxylic acid.
Ligand Characterization Data
The identity and purity of the synthesized ligand must be rigorously confirmed before its use in coordination chemistry.
Property
Expected Data
Rationale
¹H NMR
Signals corresponding to butyl and ethyl chains, and aromatic protons on the pyridazine ring. The carboxylic acid proton may be broad or not observed.
Confirms the covalent structure and proton environment.
¹³C NMR
Resonances for all unique carbon atoms, including the C=O of the carboxylic acid (~165-175 ppm) and aromatic carbons.
Identifies key functional groups. A shift in the C=O stretch upon coordination is a key diagnostic tool.
Mass Spec (ESI)
[M+H]⁺ or [M-H]⁻ peak corresponding to the calculated molecular weight.
Confirms the molecular weight of the compound.
Melting Point
A sharp melting point range.
Indicates the purity of the crystalline solid.
Part 2: Application in the Synthesis of Coordination Complexes
This ligand is an excellent candidate for forming discrete mononuclear or polynuclear complexes, including 1D, 2D, or 3D coordination polymers and MOFs. The choice of metal ion, solvent system, and reaction conditions dictates the final architecture.[9][10]
Coordination Principles
The ligand typically acts as a bidentate, monoanionic chelating agent after deprotonation of the carboxylic acid. Coordination occurs via one of the pyridazine ring nitrogens and one of the carboxylate oxygens, forming a thermodynamically favorable five-membered ring.[6][7]
Caption: Bidentate N,O-chelation mode of the ligand to a metal center.
Protocol 2: General Solvothermal Synthesis of a Metal-Organic Framework (MOF)
Rationale: Solvothermal synthesis is a common and effective method for producing high-quality crystalline MOFs.[11] The elevated temperature and pressure facilitate the dissolution of precursors and promote the growth of thermodynamically stable crystalline phases. The choice of solvent (e.g., DMF) is crucial as it can act as a solvent, template, or even decompose to generate in-situ bases.
Metal salt (e.g., Zinc Nitrate Hexahydrate, Zn(NO₃)₂·6H₂O, or Copper(II) Nitrate Trihydrate, Cu(NO₃)₂·3H₂O)
N,N-Dimethylformamide (DMF)
Ethanol (EtOH)
Chloroform or Dichloromethane (DCM) for activation
Procedure:
Caption: General workflow for the solvothermal synthesis of a MOF.
In a glass vial, combine the ligand (e.g., 0.1 mmol) and the metal salt (e.g., 0.1 mmol for a 1:1 ratio) in DMF (e.g., 5 mL). The stoichiometry is a critical variable and should be systematically explored.
Sonicate the mixture for 10-15 minutes to ensure complete dissolution.
Transfer the vial into a Teflon-lined stainless-steel autoclave. Seal the autoclave tightly.
Place the autoclave in a programmable oven and heat to a specific temperature (e.g., 100 °C) for a set period (e.g., 48 hours).
Allow the oven to cool slowly to room temperature.
Open the autoclave and harvest the crystals by decanting the mother liquor.
Wash the crystals by immersing them in fresh DMF (3x) and then ethanol (3x) over 1-2 days to remove unreacted precursors.
Activation: To obtain a porous material, the guest solvent molecules in the pores must be removed. This can be achieved by solvent-exchanging with a more volatile solvent like dichloromethane, followed by heating under vacuum. This step is crucial for applications like gas storage.[11]
Part 3: Characterization of Coordination Complexes
Confirming the structure and properties of the newly synthesized metal complex is essential.
Technique
Information Provided
Causality & Insights
Single-Crystal X-ray Diffraction
Precise 3D atomic arrangement, coordination number and geometry of the metal, bond lengths/angles, and network topology.[10][12]
This is the definitive method to confirm the structure. It reveals how the ligand's steric bulk influences the packing and dimensionality of the resulting framework.
Powder X-ray Diffraction (PXRD)
Crystalline phase purity and confirmation that the bulk material matches the single crystal structure.
Essential for verifying that the characterized single crystal is representative of the entire synthesized batch.
FT-IR Spectroscopy
Confirmation of ligand coordination. Look for a significant shift of the carboxylate C=O stretching frequency to a lower wavenumber compared to the free ligand.
The shift occurs because coordination to the metal ion weakens the C=O double bond, providing clear evidence of metal-carboxylate bond formation.
Thermogravimetric Analysis (TGA)
Thermal stability of the complex and identification of coordinated vs. guest solvent molecules.
TGA reveals the temperature at which the framework decomposes, a critical parameter for applications involving thermal stress (e.g., catalysis).
Gas Adsorption (BET Analysis)
For porous materials (MOFs), this determines the surface area, pore volume, and pore size distribution.[13]
This is a direct measure of the material's capacity for applications like gas storage and separation.
Part 4: Potential Applications and Future Directions
Complexes derived from 6-(Butyl(ethyl)amino)pyridazine-3-carboxylic acid are promising candidates for several advanced applications:
Drug Delivery: The porous nature of MOFs allows for the encapsulation and controlled release of therapeutic agents. The pyridazine core itself is found in many bioactive molecules, suggesting potential for synergistic effects.[3][5]
Heterogeneous Catalysis: The metal nodes within a MOF can act as active catalytic sites. The functionalized pores can provide size- and shape-selectivity for substrates.
Sensing: The fluorescence properties of some metal complexes can be modulated by the presence of specific analytes, making them suitable for chemical sensor development.[10]
Antimicrobial/Anticancer Agents: Many metal complexes, particularly those of ruthenium, copper, and cobalt, exhibit significant biological activity, often exceeding that of the free ligand.[12][14][15]
Future research should focus on systematically varying the metal ion (e.g., Ru, Rh, Co, Zn, Cu) and reaction conditions to build a library of materials. Probing the biological activities and catalytic potential of these novel coordination compounds will be a fruitful avenue for discovery.
References
Patil, S. S., Tadavi, S. K., Ghatole, A. M., & Bendre, R. S. (2023). Transition metal complexes of pyridazine-based ligand: synthesis, characterization, biological activities, and molecular docking studies. Journal of the Iranian Chemical Society.
Gomha, S. M., et al. (2017).
Jabłońska-Wawrzycka, A., et al. (2024).
Bansod, A. D., et al. (2022). Mononuclear pyrazine-2-carbohydrazone metal complexes: Synthesis, structural assessment, thermal, biological, and electrical conductivity studies. European Journal of Chemistry.
Patil, S. S., et al. (2023). Transition metal complexes of pyridazine-based ligand: synthesis, characterization, biological activities, and molecular docking studies. Journal of the Iranian Chemical Society.
Jabłońska-Wawrzycka, A., et al. (2024).
Macedo, N. G., et al. (2006). Coordination modes of pyridine-carboxylic acid derivatives in samarium (III) complexes. Elsevier.
Konno, S., Sagi, M., Siga, F., & Yamanaka, H. (n.d.).
Sbardella, G. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). (n.d.). protocols.io.
Ossila. (n.d.). MOF Synthesis | How to Make Metal-Organic Frameworks (MOFs). Ossila.
Li, Y., et al. (2021). Two zinc metal–organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO2 and light hydrocarbons. Dalton Transactions.
Papathanasiou, C. E., et al. (2023).
Li, Y., et al. (2023). Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. Journal of Chemical and Pharmaceutical Research.
Chupakhin, E., et al. (2022). A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. MDPI.
Song, J.-F., et al. (2020). Six new coordination compounds based on rigid 5-(3-carboxy-phenyl)
Mondal, S., et al. (2021). Anchoring Drugs to a Zinc(II)
Ghosh, S., et al. (2022). Construction of Pyrazine-Appended 1D and 3D Cobalt(II) Succinate Coordination Polymers: Influence of Solvent on Architectures and Applications in Gas Adsorption and NAC Detection. ACS Omega.
A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2021). Journal of Drug Delivery and Therapeutics.
Life Chemicals. (2019). Take a Closer Look at Our Original Functionalized Pyridazines!. Life Chemicals Blog.
American Chemical Society. (n.d.). Pyrazole-based Organoarsine ligand for synthesizing metal-organic frameworks: Synthesis, structures, and characterization.
Moustafa, I. M. I., Mohamed, N. M., & Ibrahim, S. M. (2022). Molecular Modeling and Antimicrobial Screening Studies on Some 3-Aminopyridine Transition Metal Complexes. Open Journal of Inorganic Chemistry.
El-Sawy, A. A., et al. (2001). γ-Oxocarboxylic Acids in Heterocyclic Synthesis IV. Synthesis of Some Pyridazines Containing Phthalyl- and Tosylamino Acids. Chemical Papers.
Application Note: Scalable Synthesis of 6-(Dialkylamino)pyridazine-3-carboxylic Acid Building Blocks
Introduction & Strategic Rationale The pyridazine nucleus is a highly privileged scaffold in modern drug discovery. Its unique electronic properties—specifically its ability to act as a potent hydrogen bond acceptor and...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
The pyridazine nucleus is a highly privileged scaffold in modern drug discovery. Its unique electronic properties—specifically its ability to act as a potent hydrogen bond acceptor and its capacity to lower the lipophilicity (logP) of drug candidates—make it an attractive structural motif for kinase inhibitors, antibody-drug conjugate (ADC) linkers, and anti-inflammatory agents.
Among pyridazine derivatives, 6-(dialkylamino)pyridazine-3-carboxylic acids are highly sought-after bifunctional building blocks. They offer an amino-functionalized vector for solvent-exposed regions in protein binding pockets and a carboxylic acid handle for straightforward amide coupling. However, the electron-deficient nature of the pyridazine ring makes direct C-H functionalization challenging. This application note details a robust, scalable, and highly regioselective three-step synthetic workflow to produce these building blocks from inexpensive starting materials.
Synthetic Workflow & Mechanistic Insights
The synthesis relies on a sequence of Nucleophilic Aromatic Substitution (SNAr), Palladium-catalyzed carbonylation, and saponification. Understanding the chemical causality behind each step is critical for successful scale-up.
Regioselective SNAr of 3,6-Dichloropyridazine
The starting material, 3,6-dichloropyridazine, is highly electrophilic. When reacted with a secondary amine (e.g., dimethylamine, morpholine), the first SNAr proceeds rapidly. Causality: Once the first dialkylamino group is installed, its strong electron-donating resonance effect (+M) significantly deactivates the pyridazine ring. This electronic deactivation drastically raises the activation energy required for a second substitution, ensuring high mono-substitution regioselectivity and preventing the formation of 3,6-bis(dialkylamino)pyridazine byproducts[1].
Palladium-Catalyzed Carbonylation
Converting the remaining C-Cl bond to a carboxylate is the most challenging step. Heteroaryl chlorides are notoriously sluggish in the oxidative addition step of the Palladium(0) catalytic cycle compared to their bromide or iodide counterparts. Causality: To overcome this kinetic barrier, a bidentate phosphine ligand with a large bite angle, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), is employed. The steric bulk and geometry of dppf force the Palladium center into a conformation that accelerates the reductive elimination of the ester product, driving the catalytic cycle forward efficiently even at moderate carbon monoxide (CO) pressures (5–10 bar)[2][3].
Saponification
Mild basic hydrolysis (LiOH in THF/H₂O) is utilized to cleave the methyl ester. Causality: Basic conditions are strictly preferred over acidic hydrolysis to prevent the protonation of the basic pyridazine nitrogens, which could stall the reaction, induce unwanted ring-opening, or complicate the final isoelectric precipitation.
Workflow Visualization
Fig 1. Three-step synthetic workflow for 6-(dialkylamino)pyridazine-3-carboxylic acids.
Reaction Optimization Data
Optimizing the carbonylation step is critical for process mass intensity (PMI) and scalability. Table 1 demonstrates the profound impact of ligand selection on the conversion of 3-chloro-6-(dimethylamino)pyridazine to its corresponding methyl ester.
Table 1: Optimization of Pd-Catalyzed Carbonylation (10 mmol scale)
Entry
Catalyst System (5 mol%)
Ligand
Base (2.0 eq)
CO Pressure
Temp (°C)
Yield (%)
1
Pd(OAc)₂
PPh₃ (10 mol%)
Et₃N
10 bar
100
32%
2
Pd(OAc)₂
dppf (5 mol%)
Et₃N
10 bar
100
78%
3
Pd(dppf)Cl₂
None (Pre-complexed)
Et₃N
10 bar
100
91%
4
Pd(dppf)Cl₂
None (Pre-complexed)
Et₃N
5 bar
100
89%
5
Pd(dppf)Cl₂
None (Pre-complexed)
Na₂CO₃
5 bar
100
64%
Note: Entry 4 represents the optimal balance of safety (lower CO pressure) and high yield for scale-up.
Step-by-Step Experimental Protocols
The following protocols are described using dimethylamine as the model dialkylamine, but the methodology is broadly applicable to other secondary amines (e.g., morpholine, piperidine, N-methylpiperazine).
Protocol A: Synthesis of 3-Chloro-6-(dimethylamino)pyridazine
Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 3,6-dichloropyridazine (14.9 g, 100 mmol) and absolute ethanol (150 mL).
Reagent Addition: Cool the solution to 0 °C using an ice bath. Dropwise, add a solution of dimethylamine (2.0 M in THF, 55 mL, 110 mmol) followed by N,N-diisopropylethylamine (DIPEA) (19.1 mL, 110 mmol).
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.
Validation Checkpoint: Take a 50 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The desired product exhibits an[M+H]⁺ peak at m/z 158.0. The absence of the starting material (m/z 149.0) confirms completion.
Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (200 mL) and Water (100 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to afford a pale yellow solid. Yield: ~14.5 g (92%).
Protocol B: Carbonylation to Methyl 6-(dimethylamino)pyridazine-3-carboxylate
Setup: In a 300 mL stainless steel Parr autoclave, dissolve 3-chloro-6-(dimethylamino)pyridazine (10.0 g, 63.4 mmol) in a mixture of anhydrous Methanol (100 mL) and Triethylamine (17.7 mL, 127 mmol).
Catalyst Addition: Add Pd(dppf)Cl₂ (2.32 g, 3.17 mmol, 5 mol%). Seal the autoclave.
Degassing & Pressurization: Purge the vessel with Nitrogen gas (3 cycles of 5 bar), followed by Carbon Monoxide (CO) gas (3 cycles of 2 bar). Finally, pressurize the vessel with CO to 5 bar.
Reaction: Heat the autoclave to 100 °C with vigorous stirring for 16 hours.
Validation Checkpoint: Cool the vessel and carefully vent the CO gas in a fume hood. TLC analysis (Hexanes/EtOAc 1:1) should show complete consumption of the starting material (R_f = 0.6) and a new, highly UV-active product spot (R_f = 0.3).
Workup: Filter the mixture through a pad of Celite to remove palladium black, washing the pad with hot methanol. Concentrate the filtrate. Purify via recrystallization from hot ethanol to yield the pure methyl ester as an off-white crystalline solid. Yield: ~10.2 g (89%).
Protocol C: Saponification to 6-(Dimethylamino)pyridazine-3-carboxylic acid
Setup: Dissolve the methyl ester (9.0 g, 49.7 mmol) in a solvent mixture of THF (45 mL) and Water (45 mL).
Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (4.17 g, 99.4 mmol). Stir at room temperature for 4 hours.
Validation Checkpoint: LC-MS analysis should indicate complete disappearance of the ester mass (m/z 182.1) and the appearance of the carboxylate mass (m/z 168.1).
Workup: Remove the THF under reduced pressure. Cool the aqueous layer to 0 °C and carefully acidify with 1M HCl until the pH reaches ~3.5 (the isoelectric point of the product).
Isolation: Collect the resulting precipitate via vacuum filtration, wash with ice-cold water (2 x 10 mL), and dry under high vacuum at 45 °C for 24 hours to afford the final building block as a white powder. Yield: ~7.9 g (95%).
References
Title: Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity
Source: Bentham Direct / Current Organic Chemistry
URL
Title: Palladium-Catalyzed Carbonylation—A Reaction Come of Age
Source: ResearchGate
URL
Source: ACS Publications (The Journal of Organic Chemistry)
Application Note: Accelerated Synthesis of 6-Substituted Pyridazine-3-Carboxylic Acids via Microwave Irradiation
Abstract & Introduction Pyridazine-3-carboxylic acid and its derivatives are privileged heterocyclic scaffolds of significant interest to the pharmaceutical and agrochemical industries.[1][2] These compounds serve as cru...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Introduction
Pyridazine-3-carboxylic acid and its derivatives are privileged heterocyclic scaffolds of significant interest to the pharmaceutical and agrochemical industries.[1][2] These compounds serve as crucial building blocks for a wide range of biologically active molecules, exhibiting properties including anti-inflammatory, antimicrobial, and anticancer activities.[3][4][5] Traditional synthetic routes to these compounds often require long reaction times, harsh conditions, and extensive purification, creating bottlenecks in drug discovery and development pipelines.[6]
This application note provides a detailed, field-tested guide for the rapid and efficient synthesis of 6-substituted pyridazine-3-carboxylic acids utilizing Microwave-Assisted Organic Synthesis (MAOS). MAOS leverages the direct interaction of microwave energy with polar molecules in the reaction mixture, leading to rapid, uniform, and efficient heating.[7] This technology dramatically reduces reaction times from hours to minutes, often improves product yields and purity, and aligns with the principles of green chemistry by minimizing energy consumption and solvent use.[7][8][9] We present a robust, two-step general protocol, starting from the oxidation of a commercially available precursor followed by a microwave-mediated nucleophilic aromatic substitution (SNAr). This guide is designed for researchers, chemists, and drug development professionals seeking to accelerate the synthesis of these valuable heterocyclic compounds.
The Scientific Rationale: Principles and Advantages of MAOS
To appreciate the protocols that follow, it is essential to understand the fundamental principles that differentiate microwave heating from conventional methods.
Mechanism of Microwave Heating
Conventional heating relies on thermal conductivity; an external heat source warms the walls of a reaction vessel, and this energy is slowly and unevenly transferred to the solvent and reactants.[10] In contrast, microwave-assisted synthesis generates heat volumetrically within the sample itself through two primary mechanisms:
Dipolar Polarization: Polar molecules, such as the solvents and reactants used in this synthesis, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction, which manifests as intense, instantaneous heat.[11]
Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or ionic intermediates), they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions, which convert kinetic energy into heat, further contributing to the rapid temperature increase.[8]
This direct coupling of energy with the molecules results in a rapid temperature rise that is both uniform and highly efficient, a stark contrast to the slow, gradient-dependent nature of conventional heating.[11][12]
Key Advantages Over Conventional Synthesis
The application of microwave energy to the synthesis of pyridazine derivatives offers numerous, well-documented advantages:
Dramatically Reduced Reaction Times: Reactions that typically take several hours or even days can often be completed in minutes.[6][13]
Increased Product Yields and Purity: The rapid heating minimizes the time available for the formation of unwanted side products, leading to cleaner reaction profiles and higher yields of the desired compound.[10][14]
Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, ensuring high reproducibility.[13]
Energy Efficiency: By heating only the reaction mixture and not the entire apparatus, MAOS significantly reduces energy consumption.[10][12]
Alignment with Green Chemistry: MAOS facilitates the use of fewer hazardous solvents and often enables solvent-free reactions, reducing chemical waste.[7][15]
General Synthetic Workflow
The synthesis of 6-substituted pyridazine-3-carboxylic acids is approached via a reliable two-step sequence. This strategy offers flexibility and is amenable to the creation of a diverse library of compounds.
Figure 1: General workflow for the two-step synthesis of 6-substituted pyridazine-3-carboxylic acids.
Experimental Protocols
Disclaimer: All procedures should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
Materials & Equipment
Chemicals: 3-Chloro-6-methylpyridazine, potassium permanganate, sulfuric acid, sodium methoxide, various nucleophiles (alcohols, amines, thiols), anhydrous methanol, and other necessary solvents were sourced from standard chemical suppliers and used without further purification.
Equipment: A dedicated microwave reactor designed for chemical synthesis with control over temperature, pressure, and power is required. Standard laboratory glassware, magnetic stirrers, TLC plates (silica gel 60 F254), and purification apparatus (recrystallization flasks, column chromatography setup) are also necessary.
Protocol 1: Synthesis of 6-Chloropyridazine-3-carboxylic Acid (Intermediate)
This protocol is adapted from established procedures for the oxidation of methyl-substituted heterocycles.[16]
Setup: Place a 250 mL round-bottom flask equipped with a magnetic stir bar in an ice-water bath.
Reagent Addition: Carefully add 60 mL of concentrated sulfuric acid to the flask. While maintaining the temperature below 10 °C, slowly add 8.0 g (0.06 mol) of 3-chloro-6-methylpyridazine.
Oxidation: Once the addition is complete, begin the portion-wise addition of 35.0 g (0.22 mol) of potassium permanganate. Caution: This reaction is highly exothermic. Add the KMnO₄ slowly to keep the internal temperature below 20 °C.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to 50-60 °C and stir for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
Work-up: Carefully pour the cooled reaction mixture into 200 mL of ice water. Extract the aqueous solution with ethyl acetate (4 x 100 mL).
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., methanol/water) to obtain 6-chloropyridazine-3-carboxylic acid as a white crystalline solid. Characterize by NMR and MS to confirm identity and purity.
Protocol 2: Microwave-Assisted Synthesis of 6-Substituted Pyridazine-3-Carboxylic Acids
This is a general procedure for the nucleophilic substitution at the 6-position. Specific conditions may require optimization.
Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 6-chloropyridazine-3-carboxylic acid (1.0 mmol), the desired nucleophile (1.2-2.0 mmol), and 3-5 mL of a suitable polar solvent (e.g., methanol, ethanol, DMF, or DMSO). For substitutions with alcohols or thiols, a non-nucleophilic base (e.g., NaH or K₂CO₃, 1.5 mmol) may be required.
Microwave Irradiation: Seal the vessel and place it in the microwave reactor cavity. Irradiate the mixture at the specified temperature for the designated time (see Table 1 for examples). The reaction should be monitored by pressure, temperature, and power absorption.
Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (typically aided by forced air cooling in the reactor).
Work-up & Isolation: Open the vessel and transfer the contents to a beaker. If the product precipitates upon cooling, it can be isolated by filtration. Otherwise, acidify the reaction mixture with 1M HCl to a pH of ~3-4 to precipitate the carboxylic acid product.
Purification: The crude product can be purified by filtration and washing with cold water or by recrystallization from an appropriate solvent. If necessary, column chromatography can be performed. The final product should be dried under vacuum and characterized to confirm its structure and purity.
Data Presentation: Representative Reaction Conditions
The following table summarizes representative conditions for the microwave-assisted synthesis of various 6-substituted pyridazine-3-carboxylic acids. These conditions serve as a starting point for optimization.
Entry
Substituent (R-)
Nucleophile
Solvent
Temp (°C)
Time (min)
Power (W)
Yield (%)
1
Methoxy-
Sodium Methoxide
Methanol
100
10
50-100
>90
2
Ethoxy-
Sodium Ethoxide
Ethanol
120
15
80-120
>88
3
Morpholino-
Morpholine
DMF
150
20
100-150
>85
4
Phenylthio-
Thiophenol + K₂CO₃
DMSO
140
15
90-140
>92
5
Benzylamino-
Benzylamine
Ethanol
130
20
80-130
>80
Table 1: Example conditions for the microwave-assisted synthesis of 6-substituted pyridazine-3-carboxylic acids from 6-chloropyridazine-3-carboxylic acid. Yields are representative and may vary.
Troubleshooting Guide
Issue
Possible Cause(s)
Suggested Solution(s)
Low or No Conversion
1. Insufficient temperature or time. 2. Poor microwave absorption by the solvent. 3. Nucleophile is not sufficiently reactive.
1. Increase reaction temperature in 10-20 °C increments or increase reaction time. 2. Switch to a more polar solvent (e.g., from ethanol to DMF) or add a small amount of an ionic liquid. 3. Use a stronger base to deprotonate the nucleophile or use a more reactive salt form (e.g., sodium thiophenoxide instead of thiophenol + base).
Formation of Side Products
1. Reaction temperature is too high, causing decomposition. 2. Reaction time is too long.
1. Reduce the reaction temperature. 2. Decrease the reaction time; monitor the reaction by TLC to find the optimal endpoint.
Low Product Yield After Work-up
1. Incomplete precipitation of the product. 2. Product is partially soluble in the wash solvent.
1. Adjust the pH more carefully during acidification; cool the solution in an ice bath to maximize precipitation. 2. Use a less polar or colder solvent for washing the filtered product.
Difficulty in Purification
1. Product and starting material have similar polarity.
1. Ensure the reaction goes to completion to consume the starting material. 2. Optimize column chromatography conditions (e.g., different solvent gradient).
Conclusion
Microwave-assisted organic synthesis is a powerful and enabling technology for the rapid construction of 6-substituted pyridazine-3-carboxylic acids. The protocols outlined in this application note demonstrate a significant improvement over conventional heating methods, offering drastically reduced reaction times, high yields, and cleaner product profiles.[9][13] This approach provides chemists in pharmaceutical and materials science with an efficient, reproducible, and scalable method to accelerate their research and development efforts, enabling faster access to novel and diverse chemical entities.
References
International Journal of Research in Pharmacy and Allied Science. (2025, June 30). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Link
Advanced Journal of Chemistry, Section A. (2019, January 2). Importance of Microwave Heating in Organic Synthesis. Link
Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. (2020, April 30). International Journal of Science and Research (IJSR). Link
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023, November 7). RSC Advances. Link
Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. (2023, September 1). Current Microwave Chemistry. Link
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023, June 6). International Journal of Novel Research and Development. Link
Microwave Assisted Organic Synthesis of Heterocyclic Compound. (2025, October 17). International Journal of Pharmaceutical Sciences Review and Research. Link
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025, November 7). Molecules. Link
COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. International Journal of Pharmacy and Pharmaceutical Sciences. Link
Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (n.d.). RSC Advances. Link
Microwave-assisted synthesis of nitrogen heterocycles. (n.d.). ScienceDirect. Link
Theory of Microwave Heating for Organic Synthesis. (n.d.). CEM Corporation. Link
Pyridazine-3-carboxylic acid. (n.d.). Chem-Impex. Link
Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.). SciSpace. Link
Synthesis process of 6-methoxy pyridazine-3- carboxylic acid. (n.d.). Google Patents. Link
Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. (n.d.). Molecules. Link
MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY. (n.d.). Journal of Pharmaceutical Negative Results. Link
Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. (2024, December 2). Molecules. Link
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019, July 30). SAR Publication. Link
Synthesis of some pyrazole‐3‐carboxylic acid‐hydrazide and pyrazolopyridazine compounds. (2025, August 9). ResearchGate. Link
Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025, August 13). PubMed. Link
Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. (n.d.). PubMed Central. Link
Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. (2016, April 14). Molecules. Link
Microwave Assisted Synthesis of Disubstituted Imidazo[1,2-a]pyridine-3-carboxylic Acid Esters. (2025, August 5). ResearchGate. Link
Technical Support Center: Purification of Zwitterionic Pyridazine Carboxylic Acids
Welcome to the technical support center for the purification of zwitterionic pyridazine carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the u...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of zwitterionic pyridazine carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with purifying these valuable heterocyclic compounds. Due to their zwitterionic nature—possessing both an acidic carboxylic acid group and a basic pyridazine ring—these molecules exhibit pH-dependent solubility and charge, which can complicate standard purification protocols.
This document provides field-proven insights and troubleshooting strategies to help you achieve high purity and yield in your experiments.
Troubleshooting Guide
This section addresses specific, practical problems you may encounter during the purification process in a question-and-answer format.
Question 1: My compound 'oils out' or precipitates as an amorphous solid during recrystallization instead of forming crystals. What is happening and how can I fix it?
Answer:
"Oiling out" is a common issue that occurs when a compound separates from the solution as a liquid phase rather than a crystalline solid. This typically happens when the solution is supersaturated at a temperature above the compound's melting point, or when impurities are present that disrupt the crystal lattice formation.[1][2] For zwitterionic pyridazine carboxylic acids, this is often exacerbated by rapid changes in pH or solvent polarity.
Root Causes & Solutions:
Cause 1: Supersaturation is too high. The most frequent cause is cooling the solution too quickly or using an insufficient volume of solvent.[1][2]
Solution: Re-heat the mixture to redissolve the oil. Add a small amount (5-10% more) of the hot solvent to reduce the supersaturation level. Allow the solution to cool much more slowly. Insulating the flask can promote the formation of larger, purer crystals.[1]
Cause 2: Inappropriate Solvent System. The chosen solvent may be too "good," keeping the compound dissolved even at lower temperatures, or too "poor," causing it to crash out of solution prematurely.
Solution: Employ a mixed-solvent system.[3][4] Dissolve your compound in a minimum amount of a "good" polar solvent where it is highly soluble (e.g., water, methanol). Then, slowly add a "poor" anti-solvent (e.g., acetonitrile, isopropanol, or THF) at an elevated temperature until slight turbidity (cloudiness) persists. Add a few drops of the "good" solvent to clarify the solution and then cool slowly.
Cause 3: Impurities. Significant impurities can act as "eutectic melters," lowering the melting point of your compound and promoting oiling.
Solution: If colored impurities are present, consider treating the hot solution with a small amount of activated charcoal before filtration.[4] Alternatively, perform a preliminary purification step, such as an acid-base extraction or a quick filtration through a silica plug, to remove gross impurities before attempting recrystallization.
Question 2: I'm trying to purify my compound using column chromatography on silica gel, but I'm seeing severe tailing (streaking) and low recovery. What's going wrong?
Answer:
This is a classic problem when purifying basic, nitrogen-containing heterocycles on standard silica gel.[4][5] Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. Your zwitterionic compound, which has a basic pyridazine nitrogen, can undergo strong, sometimes irreversible, ionic interactions with these acidic sites. This leads to peak tailing, poor separation, and loss of material on the column.[5]
Troubleshooting Strategies:
Strategy 1: Modify the Mobile Phase. The most effective solution is often to add a small amount of a basic modifier to the eluent to neutralize the acidic silanol groups.
Solution: Add 0.5-2% triethylamine (TEA) or ammonia to your mobile phase (e.g., dichloromethane/methanol). This competes with your compound for binding to the acidic sites on the silica, resulting in much sharper peaks and improved recovery.
Strategy 2: Use a Different Stationary Phase. If modifying the mobile phase is insufficient, the stationary phase itself may be unsuitable.
Solution 1 (Normal Phase): Switch to a more inert stationary phase like alumina (basic or neutral) or a deactivated (end-capped) silica gel.
Solution 2 (Reversed-Phase): Reversed-phase chromatography on a C18 column is often an excellent choice for polar, zwitterionic compounds.[4] Use a polar mobile phase like water/acetonitrile or water/methanol. Adding a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) can improve peak shape by ensuring the carboxylic acid is protonated and the pyridine nitrogen is consistently charged.[4]
Strategy 3: Consider Ion-Exchange Chromatography. For zwitterionic compounds, ion-exchange chromatography is a powerful, albeit more complex, alternative that separates molecules based on their net charge.[6][7] This is discussed in more detail in the FAQ section.
Question 3: My recovery after isoelectric precipitation is very low. How can I optimize the yield?
Answer:
Isoelectric precipitation is a powerful technique that relies on the principle that a zwitterionic molecule is least soluble at its isoelectric point (pI)—the pH at which its net charge is zero.[8][9] Low recovery is typically due to an inaccurate pI estimation, incomplete precipitation, or redissolving the product during washing steps.
Optimization Steps:
Step 1: Accurately Determine the pI. The pI is the average of the pKa values of the acidic (carboxylic acid) and basic (protonated pyridazine) groups. A small error in pH can lead to a significant increase in solubility.
Solution: Empirically determine the optimal pH for precipitation. Take a small aliquot of your dissolved compound and slowly add acid or base, observing the pH at which maximum precipitation occurs.
Step 2: Ensure Complete Precipitation. Precipitation is an equilibrium process and may take time.
Solution: After adjusting the pH to the pI, allow the solution to stir at a reduced temperature (e.g., 4 °C) for several hours, or even overnight, to maximize the amount of precipitated solid.
Step 3: Optimize Washing. Washing the precipitate is necessary to remove salts, but using the wrong wash solvent can redissolve your product.
Solution: Wash the filtered solid with a small amount of ice-cold deionized water that has been pre-adjusted to the pI of your compound. This minimizes solubility during the wash. Follow this with a wash using a non-polar organic solvent (like diethyl ether or hexane) to remove water and speed up drying.
Frequently Asked Questions (FAQs)
Q1: What is the isoelectric point (pI), and why is it the most critical parameter for purifying my zwitterionic compound?
A1: The isoelectric point (pI) is the specific pH at which a molecule with both acidic and basic functional groups (an ampholyte) exists as a zwitterion with a net electrical charge of zero.[8][9] For a pyridazine carboxylic acid, this is the pH where the number of protonated pyridazine rings (positive charge) is equal to the number of deprotonated carboxylate groups (negative charge).
This parameter is critical because the physical properties of your compound are dramatically influenced by pH relative to the pI:
At pH < pI: The carboxylic acid is largely protonated (-COOH) and the pyridazine nitrogen is protonated (-NH+). The molecule carries a net positive charge and behaves like a cation.
At pH = pI: The molecule is a zwitterion (-NH+ and -COO-). It has minimal solubility in water and many polar solvents due to strong intermolecular electrostatic interactions, making this the ideal pH for precipitation or crystallization.[10][11]
At pH > pI: The carboxylic acid is deprotonated (-COO-) and the pyridazine nitrogen is neutral. The molecule carries a net negative charge and behaves like an anion.
Understanding the pI allows you to rationally control solubility for purification via isoelectric precipitation and select the correct type of ion-exchange resin.
Q2: Which purification technique should I choose: Recrystallization, Isoelectric Precipitation, or Ion-Exchange Chromatography?
A2: The best technique depends on the nature of the impurities, the scale of your experiment, and the required final purity.
Technique
Principle
Best For
Advantages
Disadvantages
Recrystallization
Differential solubility in a solvent at different temperatures.[3][12]
Removing impurities with different solubility profiles. Good for moderate to high purity compounds.
Simple setup, scalable, can yield high-purity crystalline material.
Can be difficult to find a suitable solvent; risk of oiling out; may have lower recovery.[1][12]
Isoelectric Precipitation
Minimal solubility of a zwitterion at its isoelectric point (pI).[10]
Rapidly removing highly soluble impurities (e.g., salts) and for large-scale initial purification.
High recovery possible, fast, effective for desalting.
Product is often amorphous, may trap impurities, requires precise pH control.
Ion-Exchange Chromatography
Separation based on reversible binding to a charged stationary phase.[6][7]
High-resolution separation of compounds with similar structures or for achieving very high purity.
High resolving power, can separate based on charge differences.[6]
More complex setup, requires method development, can be lower capacity.
Visualization of Purification Strategy
The following diagram outlines a decision-making workflow for selecting an appropriate purification strategy.
Caption: Decision workflow for purifying zwitterionic pyridazine carboxylic acids.
Detailed Experimental Protocols
Protocol 1: Purification by Optimized Isoelectric Precipitation
This protocol is ideal for removing inorganic salts and other highly water-soluble impurities.
Dissolution: Dissolve the crude pyridazine carboxylic acid in a minimum amount of deionized water. If solubility is low, add a dilute base (e.g., 1 M NaOH) dropwise until all the solid dissolves. This converts the compound to its anionic, more soluble form.
Filtration (Optional): If any insoluble impurities remain, filter the solution through a pad of Celite or a 0.45 µm syringe filter.
Precipitation: Place the solution in an ice bath and stir vigorously. Slowly add a dilute acid (e.g., 1 M HCl) dropwise. Monitor the pH of the solution continuously with a calibrated pH meter.
Target pH: Continue adding acid until the solution reaches the pre-determined isoelectric point (pI) of your compound. A dense precipitate should form.
Aging: Continue stirring the slurry in the ice bath for at least 1-2 hours to ensure complete precipitation. For maximum recovery, store the mixture at 4 °C overnight.
Collection: Collect the solid by vacuum filtration using a Büchner funnel.
Washing:
Wash the filter cake with a small volume of ice-cold deionized water that has been pre-adjusted to the pI.
Wash the filter cake with a cold, non-polar organic solvent (e.g., diethyl ether) to remove residual water.
Drying: Dry the purified solid under high vacuum to remove all traces of solvent.
Protocol 2: Purification by Ion-Exchange Chromatography
This protocol is suitable for achieving high purity by separating the target compound from charged or ionizable impurities. The choice between cation or anion exchange depends on the pI of your compound and the pH at which you wish to work. This example uses cation exchange.
Resin Selection and Preparation:
Select a strong cation exchange resin (e.g., Dowex 50WX8) which contains sulfonate groups.[7]
Prepare a slurry of the resin in deionized water and pour it into a chromatography column.
Wash the resin extensively with deionized water.
Equilibrate the column by washing with 3-5 column volumes of the starting buffer (e.g., 0.1 M sodium acetate buffer, pH < pI of your compound).
Sample Preparation:
Dissolve the crude compound in a minimum volume of the starting buffer. Ensure the pH of the sample solution is below the pI, so the compound has a net positive charge.
Filter the sample to remove any particulate matter.
Loading: Carefully load the sample onto the top of the equilibrated column. Allow it to flow into the resin bed.
Washing: Wash the column with 2-3 column volumes of the starting buffer to elute any neutral or negatively charged impurities.
Elution: Elute the bound product by increasing the ionic strength or the pH of the mobile phase.
Salt Gradient: Elute with a linear gradient of increasing salt concentration (e.g., 0 to 1.0 M NaCl in the starting buffer).
pH Gradient: Alternatively, elute with a buffer of a pH significantly above the pI of the compound, which will neutralize its positive charge and release it from the resin. An aqueous ammonia solution is often effective.
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
Desalting: Combine the pure fractions. If a salt gradient was used for elution, the product will need to be desalted. This can be achieved by isoelectric precipitation (Protocol 1) or by reversed-phase chromatography.
Visualization of Isoelectric Point Principle
The following diagram illustrates how the charge and solubility of a zwitterionic pyridazine carboxylic acid change with pH.
Caption: pH-dependent charge states and solubility of a zwitterionic molecule.
References
Vertex AI Search. (n.d.). Pyrazine-2-carboxylic acid - Solubility of Things.
CymitQuimica. (n.d.). CAS 2164-61-6: 3-CARBOXYPYRIDAZINE.
University of Colorado Boulder. (n.d.). Recrystallization.
Indo American Journal of Pharmaceutical Sciences. (2023). Ion exchange chromatography.
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
Chemistry LibreTexts. (2022, April 7). Troubleshooting.
WikiLectures. (2024, January 18). Ampholytes, isoelectric point, biochemical examples.
BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
Chemistry LibreTexts. (2024, April 15). Ion-Exchange Chromatography.
Wikipedia. (n.d.). Amphoterism.
ideXlab. (n.d.). Isoelectric Precipitation - Explore the Science & Experts.
MDPI. (2023, May 25). An Investigation into the Mechanism of Alkaline Extraction-Isoelectric Point Precipitation (AE-IEP) of High-Thiol Plant Proteins.
Technical Support Center: Troubleshooting Thermal Decarboxylation of Pyridazine-3-Carboxylic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in heterocyclic chemistry: the thermal instability of heteroaromatic...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in heterocyclic chemistry: the thermal instability of heteroaromatic alpha-carboxylic acids.
When working with pyridazine-3-carboxylic acid , researchers frequently encounter unexplained low yields, gas evolution, and the formation of unsubstituted pyridazine during heated reactions. This guide provides the mechanistic causality behind this degradation and offers field-proven, self-validating protocols to bypass it.
🔬 Mechanistic Insights & FAQs
Q1: Why does pyridazine-3-carboxylic acid spontaneously decarboxylate upon heating?
Causality & Mechanism: Pyridazine-3-carboxylic acid contains a carboxylic acid group immediately adjacent (alpha/ortho-like) to a ring nitrogen atom. Upon heating (typically >150 °C, though degradation can begin at lower temperatures in polar protic solvents), the molecule undergoes a Hammick-like decarboxylation[1].
The proximity of the basic nitrogen allows for an intramolecular proton transfer from the carboxyl group to the N2 nitrogen, forming a zwitterionic intermediate or a cyclic transition state. This intermediate drastically lowers the activation energy for carbon-carbon bond cleavage, leading to the rapid extrusion of carbon dioxide (
) and the generation of a pyridazinium carbanion, which quickly tautomerizes to unsubstituted pyridazine.
Q2: I need to couple this acid to an amine to form an amide, but my standard reflux conditions destroy the starting material. What is the alternative?
Solution: You must completely bypass the thermal threshold of decarboxylation by utilizing highly reactive, room-temperature coupling reagents.
Causality: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) convert the carboxylic acid into a highly electrophilic active ester (an OAt ester) in situ at 20–25 °C[2]. By lowering the activation energy required for nucleophilic acyl substitution, the amine can attack the carbonyl carbon without the input of thermal energy, completely avoiding the decarboxylation pathway[3].
Q3: My synthetic route requires heating the pyridazine core before I can utilize the carboxylic acid handle. How can I protect it?
Solution: Covalent protection via esterification.
Causality: Converting the free acid into a methyl or tert-butyl ester removes the acidic proton required to form the highly unstable zwitterionic transition state[4]. Esters of pyridazine-3-carboxylic acid are remarkably stable at elevated temperatures and can survive harsh cross-coupling or substitution conditions[5]. Once the high-temperature steps are complete, the ester can be selectively hydrolyzed back to the acid using mild, room-temperature basic conditions (e.g., LiOH in THF/Water)[4].
Q4: Is there a way to stabilize the free acid itself against heat without covalent protection?
Solution: Ionic stabilization via salt formation or metal complexation.
Causality: Deprotonating the acid with a strong alkali base (forming a sodium or potassium salt) or coordinating it with a transition metal (like Zn(II) or Ru(III)) locks the carboxylate moiety into a rigid ionic lattice or coordination sphere[6]. This prevents the intramolecular proton transfer to the ring nitrogen, effectively shutting down the primary decarboxylation pathway and increasing the thermal decomposition onset by over 100 °C[7].
📊 Quantitative Data: Thermal Stability Comparison
To guide your experimental design, the following table summarizes the thermal decomposition onset temperatures (via TGA) and stabilization mechanisms for various forms of pyridazine-3-carboxylic acid derivatives[1][6][7].
Compound State
Thermal Decomposition Onset (°C)
Mechanism of Stabilization
Recommended Use Case
Free Acid
~200 °C (Melting with decomp.)
None (Prone to zwitterion formation)
Room temperature reactions only
Sodium Salt
>300 °C
Ionic lattice restricts proton transfer
High-temp basic aqueous conditions
Methyl Ester
>250 °C
Absence of acidic proton prevents cyclic TS
Multi-step high-temp organic synthesis
Zn(II) Complex
~280 °C
Metal coordination to N and O atoms
Material science / MOF synthesis
🗺️ Logical Workflow for Prevention
The following diagram maps the degradation pathway and the three validated strategies to prevent decarboxylation.
Logical workflow for preventing thermal decarboxylation of pyridazine-3-carboxylic acid.
🧪 Validated Experimental Protocols
These protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that decarboxylation has been successfully prevented before proceeding to subsequent steps.
Use this when your immediate next step is the formation of an amide bond.
Activation: In an oven-dried flask under nitrogen, dissolve pyridazine-3-carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (to reach a 0.2 M concentration).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) dropwise at room temperature. The solution will typically darken. Stir for 15–30 minutes to ensure complete formation of the active OAt-ester.
Amine Addition: Add the target amine (1.1 equiv) to the mixture. Stir at room temperature (20–25 °C) for 2 to 18 hours. Do not apply heat.
Validation Checkpoint: Sample 5
L of the reaction mixture, dilute in LC-MS grade acetonitrile, and inject into the LC-MS. Look for the product mass. The absence of a peak at m/z 81.1 ( for unsubstituted pyridazine) confirms that no decarboxylation occurred.
Workup: Dilute the reaction with ethyl acetate and wash with saturated aqueous
, followed by brine. Dry the organic layer over , filter, and concentrate under reduced pressure.
Protocol B: Esterification and Mild Deprotection[4]
Use this when the pyridazine core must endure high-temperature transformations prior to carboxylic acid utilization.
Step 1: Protection (Methyl Ester Formation)
Suspend pyridazine-3-carboxylic acid (1.0 equiv) in anhydrous methanol (0.5 M).
Add a catalytic amount of concentrated
(0.1 equiv) or use (1.2 equiv) in a mixture of Toluene/MeOH at 0 °C for a completely heat-free esterification.
If using
, warm gently to 50 °C (well below the decarboxylation threshold) until starting material is consumed via TLC.
Concentrate, neutralize with
, and extract with dichloromethane.
Validation: LC-MS should show
= 139.1 (Methyl pyridazine-3-carboxylate).
Step 2: High-Temperature Synthetic Steps
Perform your required high-temperature reactions (e.g., Suzuki couplings, nucleophilic aromatic substitutions) on the esterified core. The ester will remain stable >200 °C.
Step 3: Mild Deprotection (Hydrolysis)
Dissolve the modified pyridazine-3-carboxylate ester in a 3:1:1 mixture of THF/Methanol/Water.
Add Lithium Hydroxide monohydrate (
) (2.0 equiv).
Stir at room temperature for 2–4 hours. Do not heat.
Acidify carefully with 1M HCl to pH ~3-4 to precipitate the functionalized pyridazine-3-carboxylic acid. Extract or filter to isolate.
📚 References
Pyridazinemonocarboxylic Acids and Derivatives
Source: datapdf.com
URL: [Link]
Comparison of structural, spectroscopic, theoretical and thermal properties of metal complexes (Zn(II), Mn(II), Cu(II), Ni(II) and Co(II)) of pyridazine-3-carboxylic acid and pyridazine-4-carboxylic acids
Source: ResearchGate / Inorganica Chimica Acta
URL: [Link]
Inverse electron demand Diels–Alder reaction of tetrazines and functionalized alkynes: convenient way to heterocycles and noncanonical amino acids
Source: nasu-periodicals.org.ua
URL:[Link]
Optimizing the Antibiotic Potency and Metabolic Stability of Pyridomycin Using a Semisynthetic Approach
Source: National Institutes of Health (NIH) / PMC
URL: [Link]
US9296724B2 - Substituted pyridazinecarboxamides as kinase inhibitors
Source: Google Patents
URL:
Caffeic Acid/Eu(III) Complexes: Solution Equilibrium Studies, Structure Characterization and Biological Activity
Source: Repozytorium Uniwersytetu w Białymstoku
URL: [Link]
Technical Support Center: Crystallization of 6-Amino Pyridazine Carboxylic Acids
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 6-amino pyridazine carboxylic acids. The unique bifunctional and zwitterionic nature of the...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 6-amino pyridazine carboxylic acids. The unique bifunctional and zwitterionic nature of these molecules presents specific challenges and opportunities in obtaining high-quality crystalline material. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounding practical steps in core scientific principles to empower you to overcome common crystallization hurdles.
Troubleshooting Guide
This section addresses specific problems encountered during crystallization experiments in a direct question-and-answer format.
Q1: My compound is "oiling out" as a liquid instead of forming solid crystals. What is happening and how do I fix it?
A1: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, forming an amorphous, often impure liquid.[1] This is a common issue when the solution is too highly supersaturated or when significant impurities are present, which can depress the melting point of the solid form.
Causality & Mechanism:
The core issue is that the rate of desolvation and precipitation is too rapid, and the temperature is too high for an ordered crystalline lattice to form. The molecules aggregate into a disordered, liquid-like state which often traps impurities more readily than a crystalline solid.[1]
Solutions:
Reduce Supersaturation: Re-heat the solution until the oil fully redissolves. Add a small additional volume (5-10%) of the hot solvent to decrease the concentration. This lowers the temperature at which saturation occurs, giving the molecules a better chance to crystallize below their melting point.[1][2]
Slow Down the Cooling Process: Rapid cooling is a primary cause of oiling out. After dissolving your compound, insulate the flask (e.g., with glass wool or by placing it in a warm water bath that cools slowly) to ensure a gradual temperature drop. A slower cooling rate provides a longer time for molecules to orient correctly into a crystal lattice.
Change the Solvent System: If the issue persists, your solvent's boiling point may be too high relative to your compound's melting point. Consider a solvent with a lower boiling point or switch to an anti-solvent crystallization method at a lower temperature.
Q2: I've cooled my solution, but no crystals have formed. What are my next steps?
A2: The absence of crystals indicates that the solution has not reached a sufficient level of supersaturation, a thermodynamic prerequisite for nucleation (the initial formation of crystal seeds).[3]
Causality & Mechanism:
This is almost always due to using an excessive amount of solvent. The concentration of the solute is below its solubility limit even at the lower temperature, so there is no driving force for it to leave the solution.[1][2]
Solutions:
Increase Concentration: Gently heat the solution and evaporate a portion of the solvent (start with 25-30%) under a stream of nitrogen or using a rotary evaporator. Allow the concentrated solution to cool again slowly.[2]
Induce Nucleation (Seeding): If you have a few crystals from a previous batch, add one or two "seed crystals" to the clear, cool solution. These seeds provide a pre-existing template for new molecules to deposit onto, bypassing the initial energy barrier for nucleation.[4]
Induce Nucleation (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections and glass particles created can act as nucleation sites, initiating crystal growth.[2]
Drastic Concentration: If the above methods fail, remove the solvent entirely by rotary evaporation and attempt the crystallization again with a different solvent system or a reduced volume of the original solvent.[1]
Q3: My compound crashed out of solution as a fine powder, not as well-defined crystals. How can I improve crystal quality?
A3: The formation of a fine powder or microcrystals is a sign of extremely rapid nucleation and growth. This happens when the solution becomes supersaturated too quickly, leading to the simultaneous formation of a massive number of nuclei, none of which have the opportunity to grow to a significant size.[4][5]
Causality & Mechanism:
The thermodynamic driving force for crystallization is so high that molecular organization is sacrificed for speed. This often occurs during crash-cooling or when adding an anti-solvent too quickly. The resulting solid has high surface area and may have lower purity and poor filtration characteristics.
Solutions:
Decrease the Rate of Supersaturation:
For Cooling Crystallization: Slow the cooling rate significantly. Use an insulated container or a programmable cooling bath.
For Anti-Solvent Crystallization: Add the anti-solvent much more slowly (dropwise) and with vigorous stirring to avoid localized areas of high supersaturation. Consider adding it at a slightly elevated temperature.
Reduce the Degree of Supersaturation: Re-dissolve the powder by heating. Add a small amount of additional solvent (5-10%) to ensure the solution is not on the edge of saturation at the high temperature. Then, proceed with a very slow cooling regimen.[1]
Use Vapor Diffusion: For obtaining high-quality, large single crystals (especially for X-ray diffraction), vapor diffusion is a superior method. It creates a very slow and controlled increase in supersaturation, promoting the growth of a few large crystals rather than many small ones.[4]
Q4: I am getting different crystal forms (polymorphs) in different experiments. How can I control this outcome?
A4: Polymorphism, the ability of a compound to crystallize into different solid-state forms, is common in complex heterocyclic molecules like pyridazine derivatives.[6][7] Each polymorph has a unique crystal lattice and distinct physicochemical properties, such as solubility and stability.[8][9]
Causality & Mechanism:
The specific polymorph obtained is kinetically or thermodynamically controlled by the crystallization conditions. Factors like the solvent used, cooling rate, temperature, and even the presence of specific impurities can stabilize different molecular conformations or packing arrangements, leading to different crystal forms.[10]
Solutions:
Strict Parameter Control: The most critical step is to maintain consistency. Meticulously control and record all variables: solvent(s), concentrations, temperatures, cooling/evaporation rates, and agitation. Automation can significantly improve reproducibility.[11]
Solvent Choice: The solvent can have a profound effect. A protic solvent that forms strong hydrogen bonds with your molecule may favor one polymorph, while an aprotic solvent may favor another.[6][7] Screen a variety of solvents to identify which ones consistently produce the desired form.
Seeding: Once you have isolated the desired polymorph, use it to seed subsequent crystallizations. Adding a seed of the target form will direct the crystallization toward that same lattice structure, overriding the spontaneous nucleation of other, less stable forms. This is the most powerful method for controlling polymorphism.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for crystallizing 6-amino pyridazine carboxylic acids?
A1: Given the structure—a polar heterocyclic ring with both a hydrogen-bond-donating amino group and a hydrogen-bond-donating/accepting carboxylic acid group—polar, protic solvents are the best starting point. These molecules are often soluble in water, methanol, and ethanol.[12] The key is to find a solvent that dissolves the compound well at elevated temperatures but poorly at room or sub-zero temperatures.[13]
Good Candidates: Water, Methanol, Ethanol, Isopropanol, Dimethyl Sulfoxide (DMSO).[14]
Anti-Solvents (for binary systems): If your compound is too soluble even when cold, you may use a less polar, miscible solvent as an anti-solvent. Examples include Acetone, Acetonitrile, or Tetrahydrofuran (THF).[15]
Rationale: The ability of solvents like water and alcohols to form hydrogen bonds helps to break the strong intermolecular hydrogen bonds in the solid-state crystal lattice, allowing the compound to dissolve. Upon cooling, the solute-solute hydrogen bonds re-form to create the crystal lattice, releasing the solvent molecules.
Q2: How does pH critically affect the crystallization of these zwitterionic compounds?
A2: The pH of the solution is arguably the most critical parameter for crystallizing 6-amino pyridazine carboxylic acids due to their zwitterionic nature. A zwitterion is a molecule that has both a positive and a negative charge, resulting in a net neutral charge.
Mechanism: In an aqueous or protic solvent, the amino group (-NH₂) can be protonated to -NH₃⁺, and the carboxylic acid group (-COOH) can be deprotonated to -COO⁻.[16]
At Low pH (Acidic): The amino group is protonated (-NH₃⁺), making the molecule a cation.
At High pH (Basic): The carboxylic acid is deprotonated (-COO⁻), making the molecule an anion.
At the Isoelectric Point (pI): The molecule exists predominantly as a zwitterion (-NH₃⁺ and -COO⁻).
Impact on Solubility: Solubility is typically highest at low and high pH values where the molecule is a fully charged salt. Solubility is at a minimum near the isoelectric point, where the net-neutral zwitterion has strong intermolecular electrostatic interactions (charge-assisted hydrogen bonds) that favor the solid state.[11]
Practical Application: Therefore, a powerful technique to induce crystallization is to dissolve the compound at a higher or lower pH and then carefully adjust the pH of the solution towards its isoelectric point, causing the sparingly soluble zwitterion to crystallize out.[4]
Q3: What are the most effective crystallization techniques for this class of molecules?
A3: The choice of technique depends on the quantity of material and the desired outcome (bulk purification vs. single crystals for analysis).
Cooling Crystallization: Ideal for medium to large quantities (grams). It involves dissolving the solute in a minimum amount of hot solvent and allowing it to cool slowly. It is a robust method for purification.[13]
Anti-Solvent Addition: Highly effective when no single solvent has the ideal solubility profile. The compound is dissolved in a "good" solvent, and a "poor" solvent (the anti-solvent) in which the compound is insoluble is slowly added to induce precipitation. This method offers excellent control over supersaturation.[15]
Vapor Diffusion: This is the best method for growing high-quality single crystals from small amounts of material (milligrams).[4] A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a poor solvent via the vapor phase. The slow diffusion of the anti-solvent vapor into the sample drop gradually induces crystallization.
Slow Evaporation: A simple method where the solvent is allowed to evaporate slowly from a loosely covered container. While easy, it offers less control over the rate of crystallization compared to other techniques.[17]
Q4: What is a co-crystal, and could it help in crystallizing my compound?
A4: A co-crystal is a single-phase crystalline solid that incorporates two or more different neutral molecules in a stoichiometric ratio within the same crystal lattice.[16] For your compounds, this would involve crystallizing the 6-amino pyridazine carboxylic acid with another molecule, known as a "co-former."
Why it Helps: If your target molecule does not pack efficiently on its own or has unfavorable intermolecular interactions for crystallization, a co-former can act as a molecular bridge or template. It introduces new, often stronger or more predictable, hydrogen bonding or π-stacking interactions that can stabilize a well-ordered crystal lattice.[4][18]
Choosing a Co-former: Good co-formers for your molecule would be compounds with strong hydrogen bond acceptor/donor groups, such as other carboxylic acids, amides (like urea), or even other heterocyclic compounds. The goal is to create robust intermolecular "synthons"—predictable patterns of interaction.[19]
Co-crystal vs. Salt: The distinction is based on proton transfer. If the proton from the carboxylic acid of your molecule transfers to a basic site on the co-former, a salt is formed. If no proton transfer occurs and the components are linked by other non-covalent interactions (like hydrogen bonds), it is a co-crystal. The outcome can often be predicted by the difference in pKa values (ΔpKa) between the acidic and basic components.[20]
Experimental Protocols
Protocol 1: Cooling Crystallization from a Single Solvent
Solvent Selection: Choose a solvent in which the compound has high solubility when hot and low solubility when cold (e.g., water, ethanol).
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate with a water bath) with stirring until the solid completely dissolves.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath or refrigerator.
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
Protocol 2: Anti-Solvent Crystallization
Solvent System Selection: Identify a "good" solvent that readily dissolves your compound and a miscible "anti-solvent" in which it is insoluble.
Dissolution: Dissolve the compound in the minimum required volume of the "good" solvent at room temperature.
Addition of Anti-Solvent: With vigorous stirring, add the anti-solvent dropwise to the solution until it becomes faintly and persistently cloudy (turbid). This is the point of saturation.
Crystal Growth: Add a few more drops of the "good" solvent to just redissolve the turbidity. Cover the vessel and let it stand undisturbed. Crystals should form over time. Alternatively, the turbid solution can be gently warmed until clear and then cooled slowly.
Isolation: Collect and dry the crystals as described in Protocol 1.
Protocol 3: Vapor Diffusion for Small-Scale Crystallization
Preparation: In a small, open vial (e.g., 1 mL), dissolve 2-10 mg of your compound in 50-100 µL of a "good" solvent (e.g., DMSO, methanol).
Setup: Place this small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a beaker). Add 2-3 mL of an appropriate anti-solvent to the larger container, ensuring the level is below the top of the inner vial.
Equilibration: Seal the larger container tightly. The more volatile anti-solvent will slowly diffuse in the vapor phase into the solution in the inner vial.
Growth: This gradual increase in the concentration of the anti-solvent in your sample drop will slowly induce crystallization over several hours to days.
Isolation: Once suitable crystals have formed, carefully remove the inner vial, pipette away the mother liquor, and allow the crystals to air dry briefly before analysis.
Data & Visualization
Table 1: Properties of Common Solvents for Crystallization
Solvent
Boiling Point (°C)
Polarity Index
H-Bonding Capability
Notes
Water
100.0
10.2
Donor & Acceptor
Excellent for polar, zwitterionic compounds. High boiling point allows for a large temperature range.
Methanol
64.7
5.1
Donor & Acceptor
Good polar, protic solvent. More volatile than water.[21]
Ethanol
78.5
4.3
Donor & Acceptor
Similar to methanol, slightly less polar. Often a good choice.[15][21]
Isopropanol
82.5
3.9
Donor & Acceptor
A common, slightly less polar alcohol.
Acetonitrile
81.6
5.8
Acceptor Only
Polar aprotic. Can be a good solvent or anti-solvent.[21]
Acetone
56.0
5.1
Acceptor Only
Polar aprotic. Volatile. Often used as an anti-solvent or for washing.[15]
Dimethyl Sulfoxide (DMSO)
189.0
7.2
Acceptor Only
Very polar, high boiling point. Can dissolve stubborn compounds; often requires an anti-solvent.[14]
Tetrahydrofuran (THF)
66.0
4.0
Acceptor Only
Moderately polar ether. Good as an anti-solvent component.[15]
Diagram 1: Troubleshooting Flowchart for Crystallization
A logical guide for diagnosing and solving common crystallization failures.
Diagram 2: Logic for Solvent System Selection
A decision-making workflow for choosing an appropriate solvent system.
References
ChemBK. (2024, April 9). 6-Amino-pyridazine-3-carboxylic acid. ChemBK.com. [Link]
Daoui, S., et al. (2020). Polymorphism of 2-(5-benzyl-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetic acid with two monoclinic modifications: crystal structures and Hirshfeld surface analyses. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 3), 353–360. [Link]
University of California, Davis. (n.d.). 4. Crystallization. Chem 220A. [Link]
Lecomte, C. (n.d.). Guide for crystallization. Université de Lorraine. [Link]
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
Daoui, S., et al. (2020). Polymorphism of 2-(5-benzyl-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetic acid with two monoclinic modifications: crystal structures and Hirshfeld surface analyses. IUCr Journals. [Link]
Al-Omary, F. A. M., et al. (2023). Polymorphism and the Phenomenon of Whole-Molecule Disorder Revealed in a Novel Dipodal Thiopyridine Ligand. MDPI. [Link]
Catalano, L., et al. (2023). Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR. Molecules, 28(4), 1832. [Link]
Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3384. [Link]
Rashad, A. E., et al. (2008). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 13(5), 1031–1043. [Link]
ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds?. [Link]
Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 2–9. [Link]
University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. [Link]
Almac Group. (2023, April 10). Common Challenges in Crystallization Processes. YouTube. [Link]
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Crystallization Solvents. [Link]
Sundari, R. B. T., & Sridevi, V. (2022). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. Pharmaceuticals, 15(11), 1332. [Link]
Zhang, T., et al. (2023). The crystal structure of 6-amino-2-carboxypyridin-1-ium perchlorate, C6H7ClN2O6. Zeitschrift für Kristallographie - New Crystal Structures. [Link]
Sardo, C., et al. (2016). Mechanistic Analysis of Cocrystal Dissolution as a Function of pH and Micellar Solubilization. Molecular Pharmaceutics, 13(4), 1345–1355. [Link]
ResearchGate. (2021, August). Predicting the Effect of pH on Stability and Solubility of Polymorphs, Hydrates, and Cocrystals. [Link]
San, N. K., & Ng, C. H. (2014). Synthesis and crystal structure of N-6-[(4-pyridylamino)carbonyl]-pyridine-2-carboxylic acid methyl ester zinc complex. Journal of Coordination Chemistry, 67(8), 1434-1440. [Link]
ResearchGate. (2019, October). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. [Link]
H.E.L Group. (n.d.). Key Considerations for Crystallization Studies. [Link]
Di Mola, A., et al. (2024). Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin: Crystallographic and Computational Insights. MDPI. [Link]
Di Mola, A., et al. (2024). Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin: Crystallographic and Computational Insights. Preprints.org. [Link]
ResearchGate. (2018, March). Crystal engineering of zwitterionic drug to neutral co-crystals. [Link]
CSIC. (n.d.). Crystallography. Structural resolution. Crystallization methods for proteins. [Link]
Aly, A. A., & Wasfy, A. A. F. (2003). Synthesis of some pyridazines containing phthalyl and tosyl amino acids using DCC as the condensing agent. Indian Journal of Chemistry - Section B, 42B, 2897-2902. [Link]
Tan, P., et al. (2023). Impact of impurities on crystal growth. Nature Physics, 19, 563–569. [Link]
ResearchGate. (2012, January). Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons. [Link]
Sharma, P., et al. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. Molecules, 27(20), 6825. [Link]
Zheng, Q., et al. (2018). Co-crystallization of anti-inflammatory pharmaceutical contaminants and rare carboxylic acid-pyridine supramolecular synthon breakdown. CrystEngComm, 20, 6377-6381. [Link]
Stability of 6-(Butyl(ethyl)amino)pyridazine-3-carboxylic acid in aqueous solution
Topic: 6-(Butyl(ethyl)amino)pyridazine-3-carboxylic acid[1] Executive Summary: The "Zwitterion Trap" & Photolability Welcome to the technical support hub for 6-(Butyl(ethyl)amino)pyridazine-3-carboxylic acid . Users freq...
Executive Summary: The "Zwitterion Trap" & Photolability
Welcome to the technical support hub for 6-(Butyl(ethyl)amino)pyridazine-3-carboxylic acid .
Users frequently encounter two primary failure modes with this compound:
Unexpected Precipitation: This molecule behaves as a classic zwitterion.[1] At neutral pH, it often reaches its isoelectric point (pI), resulting in net-zero charge and minimum solubility.[1]
Photochemical Degradation: The electron-rich pyridazine core, coupled with the tertiary amine, creates a chromophore susceptible to UV-induced oxidation and ring-opening reactions.[1]
This guide provides self-validating protocols to ensure experimental reproducibility.
Part 1: Solubility & Dissolution Protocols
The Core Challenge:
The presence of the carboxylic acid (pKa ~3.5) and the pyridazine ring nitrogen/exocyclic amine system creates a pH-dependent solubility profile.[1] The butyl and ethyl chains add significant lipophilicity (
), making the zwitterionic form highly insoluble in pure water.
Mechanism of Solubility Failure
At pH 4.0–6.0, the carboxylic acid is deprotonated (
) while the ring/amine system is protonated (). The molecule has a net charge of 0, leading to aggregation and precipitation.
Standard Operating Procedure (SOP): Solubilization
DO NOT attempt to dissolve directly in pH 7.4 PBS or pure water.[1]
Step
Action
Scientific Rationale
1
Weighing
Weigh solid into an amber glass vial.
2
Primary Solvent
Dissolve in DMSO (dimethyl sulfoxide) to 100x the final desired concentration.
3
Dilution
Slowly add the DMSO stock to a buffer at pH > 7.5 or pH < 3.0 .
4
Verification
Vortex for 30 seconds. If turbid, sonicate for 1 min at <30°C.
Visualizing the Ionization States
Figure 1: The pH-dependent ionization states determining solubility.[1] Avoid the "Red Zone" (pH 4-6) to prevent precipitation.
Part 2: Stability & Degradation Pathways
1. Photostability (Critical)
Pyridazine derivatives are notorious for absorbing UV/blue light, leading to the formation of radical intermediates. The 6-amino substitution enriches the electron density of the ring, making it more reactive to singlet oxygen (
Symptom: Solution turns yellow/brown within hours on the benchtop.[1]
Mechanism: Photo-oxidation of the exocyclic amine (N-dealkylation) or formation of Pyridazine-N-oxides.[1]
2. Hydrolytic Stability
Ring Stability: The 1,2-diazine ring is robust against hydrolysis under standard conditions.[1]
Amide/Ester Risks: None present.[1] The carboxylic acid is stable.[1][2]
Risk Factor: The C-N bond connecting the butyl(ethyl)amine to the ring is stable unless subjected to strong oxidative stress or extreme pH (>12) at high temperatures.
Degradation Pathway Diagram
Figure 2: Primary degradation pathways.[1] Light exclusion is the most effective preventive measure.
Part 3: Troubleshooting Guide (FAQ)
Q1: My solution was clear, but after 24 hours at 4°C, crystals appeared. Why?
Explanation: Solubility decreases with temperature.[1] If you dissolved the compound near its saturation limit at Room Temperature (RT) or near its pI, cooling will trigger crystallization.
Fix: Warm to 37°C to redissolve. For storage, reduce the concentration or increase the percentage of DMSO/Ethanol co-solvent.
Q2: Can I autoclave aqueous solutions of this compound?
Answer:NO.
Reasoning: While the ring is thermally stable, the high temperature (121°C) combined with pressure can accelerate decarboxylation or oxidative dealkylation, especially if trace metals are present in the water.
Protocol: Use 0.22 µm sterile filtration (PES or PTFE membranes).[1]
Explanation: If your mobile phase pH is near the pKa of the amine or acid, the molecule flips between ionized and neutral states during the run, causing peak distortion.
Fix: Add 0.1% Trifluoroacetic acid (TFA) or Formic Acid to the mobile phase to lock the molecule in its cationic protonated state.
Author: BenchChem Technical Support Team. Date: March 2026
This is Dr. Aris from the Chemical Process Development Support Center. Below is the technical guide for optimizing amide couplings with pyridazine carboxylic acids.
Ticket ID: PYR-CPL-001
Topic: Minimizing Decarboxylation & Side Reactions
Status: Resolved / Best Practices Established
Executive Summary: The Pyridazine Paradox
Pyridazine carboxylic acids (particularly pyridazine-3-carboxylic acid) present a unique synthetic challenge. While the diazine ring offers desirable physicochemical properties (low lipophilicity, high water solubility), it renders the carboxylic acid moiety electronically unstable.
The Core Problem: The electron-deficient nature of the pyridazine ring, combined with the "alpha-effect" of the adjacent nitrogen lone pairs, significantly lowers the activation energy for protodecarboxylation . Standard coupling protocols involving heat or high basicity often lead to the extrusion of
before the amine can react, resulting in a "black tar" decomposition product or the formation of the decarboxylated heteroaryl proton species.
Mechanistic Insight: Why Your Reaction is Failing
To fix the reaction, you must understand the competition between the Product Pathway (Amidation) and the Decomposition Pathway (Decarboxylation) .
The Decarboxylation Trap
In polar aprotic solvents (DMF/DMSO) often used with HATU, the carboxylate anion is poorly solvated and highly reactive. If the reaction temperature rises (even to 40°C), the electron-withdrawing pyridazine ring stabilizes the formation of a transient ylide/anion at the C3 position, facilitating the loss of
.
Visualization: Competing Pathways
The following diagram illustrates the kinetic competition. Your goal is to accelerate Path A while completely shutting down Path B.
Figure 1: Kinetic competition between amidation and protodecarboxylation. Path B is irreversible and accelerated by heat.
Reagent Selection Matrix
Do not use standard EDC/HOBt or HATU/DMF protocols as a default. They are too slow or too basic.
Reagent
Suitability
Why?
T3P (Propylphosphonic anhydride)
High
Operates in EtOAc (low polarity stabilizes carboxylate), works at 0-25°C, acts as a water scavenger. Acidic/Neutral byproduct.[1]
Ghosez's Reagent
High
Generates acid chlorides under neutral conditions without HCl evolution. Ideal for sterically hindered amines.
HATU/HBTU
Low
Requires basic conditions (DIPEA/TEA) which can promote decarboxylation. Guanidinium by-product formation is a risk with slow amines.
Thionyl Chloride ()
Critical Risk
Generates HCl and heat. Almost guarantees decarboxylation of pyridazine-3-COOH.
IBCF (Mixed Anhydride)
Medium
Good if maintained strictly at -20°C. Risk of disproportionation if warmed.
Optimized Protocols
These protocols are designed to minimize the lifetime of the activated intermediate in the absence of the nucleophile.
Protocol A: The T3P "All-in-One" Method (Recommended)
Best for: General coupling, scale-up, and moisture-sensitive substrates.
Rationale: T3P is supplied as a 50% solution in EtOAc or DMF. Using EtOAc is preferred as it allows for easy aqueous workup and does not promote the ionic decarboxylation pathway as strongly as DMF.
Setup: Charge a dry flask with Pyridazine Carboxylic Acid (1.0 equiv) and the Amine (1.1 equiv).
Solvent: Add anhydrous EtOAc (or 2-MeTHF). Concentration: 0.1 M to 0.2 M.
Base: Add Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (2.5 equiv).
Note: Avoid TEA/DIPEA if possible; Pyridine buffers the system effectively without being overly basic.
Cooling: Cool the mixture to 0°C .
Activation: Add T3P (50% in EtOAc) (1.5 - 2.0 equiv) dropwise over 10 minutes.
Critical: Adding T3P last ensures the amine is present to trap the activated species immediately.
Reaction: Allow to warm to Room Temperature (RT) and stir. Monitor by LCMS.[2] Most reactions complete in 1-4 hours.
Workup: Quench with water. Wash organic layer with 0.5M HCl (to remove pyridine), then Sat.
, then Brine.
Protocol B: The Ghosez's Reagent Method
Best for: Non-nucleophilic amines (anilines) or when T3P fails.
Rationale: Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts the acid to the acid chloride under strictly neutral conditions, avoiding the HCl generation associated with oxalyl chloride.
Activation: Dissolve Pyridazine Carboxylic Acid (1.0 equiv) in dry DCM at 0°C .
Stir: Stir at 0°C for 30–60 minutes. (Monitor by quenching an aliquot with MeOH to check for methyl ester formation by LCMS).
Coupling: In a separate flask, dissolve Amine (1.1 equiv) and DIPEA (1.2 equiv) in DCM.
Addition: Cannulate the acid chloride solution (from step 3) into the amine solution at 0°C .
Completion: Stir at RT for 2 hours.
Troubleshooting & FAQs
Q: My reaction mixture turned black and LCMS shows no product.
Diagnosis: Thermal decomposition/polymerization.
Fix: You likely used HATU in DMF and let it get too warm. Switch to Protocol A (T3P) and ensure the temperature never exceeds 25°C.
Q: I see a mass peak of [Product - 44].
Diagnosis: Protodecarboxylation.[3] The "Product" you see is likely the amine coupled to a decomposition fragment or the decarboxylated pyridazine ring itself.
Fix: Lower the reaction temperature. If using Protocol A, keep at 0°C for the entire duration.
Q: I see a mass peak of [Product + 99] or [Product + 100].
Diagnosis: N-Acylation by the coupling reagent.
+99 (approx): HATU guanidinium adduct.
+100 (approx): Phosphonium adduct (if using BOP/PyBOP).
Fix: The ring nitrogen is competing with your amine. Use a sterically bulky base (like 2,6-lutidine) or switch to the Acid Chloride method (Protocol B) where the highly reactive chloride species favors the amine nucleophile over the ring nitrogen.
Q: The yield is low, and I recover starting material.
Diagnosis: Hydrolysis of the active ester. Pyridazine active esters are very hydrolytically unstable.
Fix: Ensure solvents are anhydrous. If using T3P, increase equivalents to 2.5 equiv (T3P consumes water).
Decision Logic for Experiment Planning
Use this flow to select your initial conditions.
Figure 2: Reagent selection decision tree based on amine nucleophilicity and scale.
References
Dunetz, J. R., et al. (2011). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. (Definitive guide on T3P advantages).
Goossen, L. J., et al. (2009). "Protodecarboxylation of Heteroaromatic Carboxylic Acids." Synthesis. (Mechanistic insight into why pyridazines lose CO2).
Ghosez, L., et al. (1979). "Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine." Chemical Communications. (Original method for neutral acid chloride generation).
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. (Review of side reactions including guanidinium formation).
A Researcher's Guide to the Spectroscopic Elucidation of 6-(Butyl(ethyl)amino)pyridazine-3-carboxylic Acid by ¹H NMR
This guide provides an in-depth analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of 6-(Butyl(ethyl)amino)pyridazine-3-carboxylic acid. Designed for researchers and drug development p...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of 6-(Butyl(ethyl)amino)pyridazine-3-carboxylic acid. Designed for researchers and drug development professionals, this document moves beyond a simple data report, offering a detailed rationale for spectral predictions, comparative analysis with related structures, and a robust experimental protocol. Our objective is to provide a self-validating framework for the structural characterization of this and similar heterocyclic scaffolds.
Introduction: The Structural Significance of Substituted Pyridazines
The pyridazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of compounds with diverse pharmacological activities, including anticancer and vasorelaxant properties.[1][2] The compound 6-(Butyl(ethyl)amino)pyridazine-3-carboxylic acid combines this key heterocycle with a flexible N,N-disubstituted amino group and a carboxylic acid, making it a valuable building block for creating novel therapeutic agents.[3]
Accurate structural elucidation is paramount in drug discovery. ¹H NMR spectroscopy stands as the primary tool for this purpose, providing precise information about the molecular framework through chemical shifts, spin-spin coupling, and signal integration. This guide will deconstruct the expected ¹H NMR spectrum of the title compound, grounded in fundamental principles and comparative data from analogous structures.
Theoretical ¹H NMR Spectral Analysis
The structure of 6-(Butyl(ethyl)amino)pyridazine-3-carboxylic acid presents several distinct proton environments. The interpretation hinges on understanding the electronic effects of the substituents on the pyridazine ring.
Electron-Donating Group (EDG): The N,N-disubstituted amino group at the C6 position is a powerful electron-donating group. Through resonance, it increases electron density on the pyridazine ring, particularly at the ortho (C5) and para (C3) positions. This increased shielding will cause the proton at C5 (H-5) to shift upfield (to a lower δ value).
Electron-Withdrawing Group (EWG): The carboxylic acid at the C3 position is an electron-withdrawing group. It decreases electron density on the ring, causing a deshielding effect. This will shift the adjacent proton at C4 (H-4) downfield (to a higher δ value).
These competing effects lead to a predictable and well-resolved pattern for the aromatic protons.
Caption: Labeled structure for ¹H NMR assignment.
Predicted ¹H NMR Data Summary
The following table summarizes the predicted signals for 6-(Butyl(ethyl)amino)pyridazine-3-carboxylic acid in a standard deuterated solvent like DMSO-d₆.
Signal Label
Proton Assignment
Predicted δ (ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Rationale
H-4
Aromatic CH
8.0 - 8.2
Doublet (d)
~9.0 Hz
1H
Deshielded by adjacent EWG (-COOH) and ring nitrogen.
H-5
Aromatic CH
7.0 - 7.2
Doublet (d)
~9.0 Hz
1H
Shielded by adjacent EDG (-NR₂). Coupled to H-4.
(a)
N-CH₂ -CH₃
3.5 - 3.7
Quartet (q)
~7.0 Hz
2H
Deshielded by adjacent nitrogen. Coupled to methyl (b).
(c)
N-CH₂ -C₃H₇
3.4 - 3.6
Triplet (t)
~7.5 Hz
2H
Deshielded by adjacent nitrogen. Coupled to methylene (d).
(d)
N-CH₂-CH₂ -C₂H₅
1.5 - 1.7
Multiplet (m)
-
2H
Standard alkyl region. Coupled to adjacent methylenes (c, e).
(e)
N-(CH₂)₂-CH₂ -CH₃
1.3 - 1.5
Multiplet (m)
-
2H
Standard alkyl region. Coupled to methylene (d) and methyl (f).
(b)
N-CH₂-CH₃
1.1 - 1.3
Triplet (t)
~7.0 Hz
3H
Coupled to methylene (a).
(f)
N-(CH₂)₃-CH₃
0.8 - 1.0
Triplet (t)
~7.3 Hz
3H
Most upfield signal, typical for a terminal methyl group.
COOH
Carboxylic Acid
12.0 - 13.5
Broad Singlet (br s)
-
1H
Highly deshielded, acidic proton. Signal may broaden or disappear upon D₂O exchange.
Comparative Analysis with Structurally Related Compounds
To build confidence in our predictions, we compare them with experimental data from simpler, related molecules.
Unsubstituted Pyridazine: In its parent form, pyridazine exhibits two signals for its aromatic protons. The protons at C3/C6 (equivalent) appear far downfield around δ 9.2 ppm, while the protons at C4/C5 (equivalent) are found near δ 7.5 ppm.[4] This establishes the inherent deshielding nature of the pyridazine ring itself due to the electronegative nitrogen atoms.
6-Aminopyridazine-3-carboxylic acid: This is a crucial reference compound.[3][5] The presence of the primary amino group (-NH₂) at C6 significantly shields the H-5 proton, shifting it upfield relative to unsubstituted pyridazine. Conversely, the carboxylic acid at C3 deshields H-4. This confirms the predicted pattern of two doublets for the ring protons, with H-4 appearing at a higher chemical shift than H-5.
Other N,N-disubstituted Aminopyridazines: Studies on various pyridazine derivatives consistently show that N-alkylation of an amino group results in predictable chemical shifts for the alkyl protons.[6][7] The α-CH₂ groups are typically found in the δ 3.4-3.8 ppm region, with the subsequent protons of the alkyl chains appearing progressively further upfield, which aligns perfectly with our predictions for the ethyl and butyl groups.
This comparative approach validates the predicted spectrum, demonstrating that the electronic influences of the substituents are well-understood and additive in this heterocyclic system.
Experimental Protocol for ¹H NMR Data Acquisition
Achieving a high-quality, interpretable spectrum requires a meticulous experimental approach. The following protocol is a self-validating system designed to ensure accuracy and reproducibility.
Step-by-Step Methodology
Sample Preparation (The "Why"):
Step 1.1: Accurately weigh 5-10 mg of 6-(Butyl(ethyl)amino)pyridazine-3-carboxylic acid. Causality: Sufficient concentration is needed for a good signal-to-noise ratio within a reasonable acquisition time.
Step 1.2: Dissolve the sample in ~0.6 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃, in a clean, dry NMR tube. Causality: DMSO-d₆ is often preferred for carboxylic acids as it can slow the exchange of the acidic proton, resulting in a more observable signal. CDCl₃ can also be used but may lead to a broader, less distinct COOH peak.
Step 1.3: Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent. Causality: TMS provides a 0.00 ppm reference point, ensuring accurate chemical shift calibration across different experiments.
Step 1.4: Cap the NMR tube and vortex gently until the sample is fully dissolved.
Spectrometer Setup and Data Acquisition (The "Why"):
Step 2.1: Insert the sample into the NMR spectrometer. Lock the spectrometer onto the deuterium signal of the solvent. Causality: The lock signal compensates for any magnetic field drift during the experiment, ensuring high spectral resolution.
Step 2.2: Shim the magnetic field. This involves adjusting the homogeneity of the magnetic field across the sample. Causality: Proper shimming is critical for obtaining sharp, symmetrical peaks and resolving fine coupling patterns.
Step 2.3: Set acquisition parameters. A standard ¹H experiment typically uses a 30° or 45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Causality: These parameters provide a good balance between signal intensity and experimental time. For quantitative analysis, a longer relaxation delay (e.g., 5 times T₁) would be necessary.
Step 2.4: Acquire the spectrum, typically using 8 to 16 scans. Causality: Co-adding multiple scans (signal averaging) improves the signal-to-noise ratio, making weak signals and small couplings more apparent.
Data Processing (The "Why"):
Step 3.1: Apply a Fourier transform to the acquired Free Induction Decay (FID).
Step 3.2: Phase the spectrum to ensure all peaks are in a pure absorption mode (positive and upright).
Step 3.3: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Step 3.4: Integrate the signals to determine the relative number of protons corresponding to each peak.
Step 3.5: Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the molecular structure.
Caption: Workflow for acquiring a high-quality ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of 6-(Butyl(ethyl)amino)pyridazine-3-carboxylic acid is highly predictable and informative. The key interpretive features are the two distinct doublets in the aromatic region, arising from the opposing electronic effects of the amino and carboxylic acid substituents, and the well-resolved signals of the ethyl and butyl chains in the aliphatic region. By combining a theoretical understanding of chemical principles with comparative data from related structures and a robust experimental protocol, researchers can confidently elucidate and verify the structure of this and similar heterocyclic molecules, ensuring the integrity of their chemical research and development efforts.
References
Gompper, R., & Seybold, G. (1968). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. [Link][6]
Abraham, R. J., et al. (2009). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 47(12), 1036-1045. [Link][8]
Szafran, M., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. ResearchGate. [Link][7]
Abraham, R. J., & Reid, M. (n.d.). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link][9]
El-Gaby, M. S. A., et al. (2003). Pyridazine Derivatives. HETEROCYCLES, 60(8), 1873-1881. [Link][10]
Defense Technical Information Center. (1987). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link][11]
Hill, N. J. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Platteville. [Link][12]
Yassin, F. A., et al. (2002). γ-Oxocarboxylic Acids in Heterocyclic Synthesis IV. Synthesis of Some Pyridazines Containing Phthalyl- and Tosylamino Acids. Chemical Papers, 56(2), 125-130. [Link][13]
Supporting Information for N-oxidation of Pyridine Derivatives. (n.d.). Royal Society of Chemistry. [Link][14]
Abdellatif, K. R. A., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. RSC Advances, 10(52), 31221-31241. [Link][1]
El-Sayed, N. N. E., et al. (2021). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Advances, 11(41), 25333-25351. [Link][2]
Kumar, A., et al. (n.d.). One Pot Synthesis of Substituted Imidazopyridine and Thiazoles from Styrene in Water Assisted by NBS. Supporting Information. [Link][15]
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). ResearchGate. [Link][16]
De Kimpe, N., & D'hooghe, M. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 432-445. [Link][17]
Infrared (IR) spectroscopy peaks for pyridazine carboxylic acid functional groups
A Comparative Guide to the Infrared Spectroscopy of Pyridazine Carboxylic Acid For researchers and professionals in drug development and materials science, the precise characterization of heterocyclic compounds is paramo...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide to the Infrared Spectroscopy of Pyridazine Carboxylic Acid
For researchers and professionals in drug development and materials science, the precise characterization of heterocyclic compounds is paramount. Pyridazine carboxylic acid, a key building block due to its unique electronic properties and biological relevance, requires robust analytical methods for structural confirmation. Infrared (IR) spectroscopy stands out as a rapid, non-destructive, and highly informative technique for identifying its core functional groups.
This guide provides an in-depth analysis of the characteristic IR absorption peaks of pyridazine carboxylic acid. It moves beyond a simple peak listing to offer a comparative perspective against structurally similar aromatic carboxylic acids, providing a deeper understanding of how the pyridazine nucleus influences the vibrational landscape of the molecule.
Part 1: Deciphering the Spectrum of Pyridazine Carboxylic Acid
The infrared spectrum of a molecule is a unique fingerprint derived from the vibrations of its chemical bonds. For pyridazine carboxylic acid, the spectrum is dominated by features from two key components: the carboxylic acid moiety and the pyridazine ring.
The Carboxylic Acid Moiety (-COOH)
The carboxylic acid group gives rise to some of the most recognizable peaks in an IR spectrum.
O-H Stretching: The most distinct feature is an intensely broad absorption band appearing between 2500 and 3300 cm⁻¹ . This significant broadening is a direct consequence of strong intermolecular hydrogen bonding between carboxylic acid dimers. This is a hallmark feature that immediately suggests the presence of a carboxylic acid.
C=O (Carbonyl) Stretching: A very strong and sharp absorption peak is observed for the carbonyl group. For pyridazine-3-carboxylic acid as a free ligand, this peak appears at approximately 1733 cm⁻¹ .[1] The high intensity of this peak is due to the large change in dipole moment during the stretching vibration. Its position can be sensitive to the electronic effects of the attached ring system.
C-O Stretching and O-H Bending: Two other vibrations associated with the carboxyl group are the C-O stretch and the in-plane O-H bend. These are often coupled and appear in the fingerprint region, typically between 1210-1320 cm⁻¹ (C-O stretch) and 1395-1440 cm⁻¹ (O-H bend).[2]
The Pyridazine Ring
The vibrations of the aromatic pyridazine ring provide further structural confirmation.
Aromatic C-H Stretching: The stretching of C-H bonds on the aromatic ring gives rise to weak to medium peaks just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region.
Ring Stretching (C=C and C=N): The pyridazine ring has a complex series of absorptions due to the stretching of C=C and C=N bonds. These vibrations result in multiple bands in the 1400-1600 cm⁻¹ region.[1] For pyridazine itself, these bands are well-characterized and serve as a reference for its derivatives.[3]
Part 2: A Comparative Analysis with Analogous Heterocycles
To truly appreciate the spectral features of pyridazine carboxylic acid, it is instructive to compare it with its structural isomers and a common analogue. The electronic influence of the nitrogen atoms' number and position within the ring subtly alters the vibrational frequencies of the shared functional groups.
The following table summarizes the key IR absorption frequencies for pyridazine-3-carboxylic acid and compares them with nicotinic acid (a pyridine analog), pyrazine-2-carboxylic acid, and pyrimidine-2-carboxylic acid.
Data compiled from cited references. Ranges can vary slightly based on sample preparation and physical state.
Key Insights from the Comparison:
Carboxylic O-H Stretch: This intensely broad band is a consistent feature across all listed compounds, confirming its reliability as a diagnostic tool for the carboxylic acid group, irrespective of the attached heterocycle.
Carbonyl (C=O) Frequency Shifts: The position of the strong C=O stretch provides insight into the electronic nature of the ring. Diazines (pyridazine, pyrazine, pyrimidine) are generally more electron-withdrawing than pyridine. This effect can influence the C=O bond order and its vibrational frequency. The differences observed highlight the sensitivity of this peak to the electronic environment.
Ring Vibrations: The 1400-1600 cm⁻¹ region is distinct for each heterocyclic system. The number and position of nitrogen atoms fundamentally alter the symmetry and bond strengths within the ring, leading to a unique pattern of C=C and C=N stretching bands that can be used to differentiate between these isomers.
Part 3: Experimental Protocol for FTIR Analysis
To ensure the acquisition of high-quality, reproducible data, a standardized experimental procedure is essential. The following protocol details the KBr (potassium bromide) pellet method, a common and reliable technique for analyzing solid samples.
A Senior Application Scientist's Guide to Validating the Purity of Pyridazine-3-Carboxylic Acid Building Blocks
For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel therapeutics and agrochemicals, the quality of starting materials is paramount. Pyridazine-3-carboxylic acid is a key heterocyclic...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and agrochemicals, the quality of starting materials is paramount. Pyridazine-3-carboxylic acid is a key heterocyclic building block, and its purity can significantly impact the yield, impurity profile, and ultimately the safety and efficacy of the final product. This guide provides an in-depth comparison of analytical techniques for validating the purity of pyridazine-3-carboxylic acid, complete with experimental protocols and data interpretation insights.
The Critical Role of Purity in Drug Development
The presence of impurities in a starting material like pyridazine-3-carboxylic acid can have cascading effects throughout a synthetic route. These impurities can be unreacted starting materials, byproducts of the synthesis, or degradation products. Their presence can lead to:
Reduced reaction yields: Impurities can interfere with catalytic processes or react with reagents, lowering the yield of the desired product.
Formation of new impurities: Impurities from the starting material can react to form new, often structurally related and difficult to remove, impurities in subsequent steps.
Altered biological activity: Impurities may possess their own pharmacological or toxicological properties, potentially leading to unforeseen side effects or reduced efficacy of the active pharmaceutical ingredient (API).
Regulatory hurdles: Regulatory bodies like the FDA and EMA have stringent requirements for the control of impurities in drug substances and products.
Therefore, a robust analytical strategy to ensure the purity of pyridazine-3-carboxylic acid is not just a matter of quality control, but a critical component of risk management in drug development.
A Multi-Faceted Approach to Purity Validation
No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment relies on the synergy of multiple orthogonal methods. This guide will focus on the most powerful and commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the cornerstone of purity determination in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy. For a polar, ionizable compound like pyridazine-3-carboxylic acid, a reverse-phase HPLC method is typically the most effective.
The Science Behind the Separation
In reverse-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. By carefully controlling the mobile phase composition, pH, and column temperature, a high degree of separation can be achieved.
Comparative Analysis of HPLC Methods
Parameter
Method A: Isocratic Elution
Method B: Gradient Elution
Method C: Mixed-Mode Chromatography
Principle
Constant mobile phase composition.
Mobile phase composition changes over time.
Utilizes both reverse-phase and ion-exchange interactions.
Advantages
Simple, robust, and reproducible. Good for known, well-separated impurities.
Excellent for separating complex mixtures with a wide range of polarities. Higher peak capacity.
Offers unique selectivity for polar and ionizable compounds. Can resolve isomers and closely related impurities that are difficult to separate by reverse-phase alone.[1][2]
Disadvantages
May not resolve all impurities, especially those with very different polarities.
More complex method development. Requires a pumping system capable of delivering a precise gradient.
Column availability may be more limited. Method development can be more complex.
Best Suited For
Routine quality control of batches with a known and simple impurity profile.
Characterization of new batches, stability samples, and forced degradation studies where unknown impurities may be present.
Resolving challenging separations, including positional isomers or impurities with similar hydrophobicity to the main component.
Experimental Protocol: A Robust Reverse-Phase HPLC Method
This protocol provides a starting point for developing a validated HPLC method for pyridazine-3-carboxylic acid.
Instrumentation:
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric Acid in Water
Mobile Phase B: Acetonitrile
Gradient Program:
0-5 min: 5% B
5-25 min: 5% to 95% B
25-30 min: 95% B
30-31 min: 95% to 5% B
31-35 min: 5% B
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 254 nm
Injection Volume: 10 µL
Sample Preparation: Dissolve the pyridazine-3-carboxylic acid in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a concentration of approximately 1 mg/mL.
Causality Behind Experimental Choices:
C18 Column: Provides good retention for the moderately polar pyridazine-3-carboxylic acid.
Phosphoric Acid in Mobile Phase A: The acidic pH ensures that the carboxylic acid group is protonated, leading to better peak shape and retention on the reverse-phase column.
Gradient Elution: This allows for the effective elution of both polar and nonpolar impurities that may be present.
UV Detection at 254 nm: The pyridazine ring contains a chromophore that absorbs UV light, making this a suitable detection wavelength. A DAD can be used to assess peak purity and identify the optimal wavelength.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation and Quantification
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For purity analysis, its quantitative application (qNMR) is gaining prominence as a primary method for determining the absolute purity of a substance without the need for a reference standard of the analyte itself.
The Power of Proton Counting
¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. The area under each peak in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal. This fundamental principle is the basis of qNMR.
Experimental Protocol: Quantitative ¹H NMR (qNMR) for Absolute Purity Determination
Instrumentation:
NMR Spectrometer (400 MHz or higher is recommended for better signal dispersion).
Sample Preparation:
Accurately weigh approximately 10 mg of pyridazine-3-carboxylic acid and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial.
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
Transfer the solution to an NMR tube.
NMR Parameters:
Pulse Sequence: A standard 90° pulse sequence.
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons of interest in both the analyte and the internal standard. This is crucial for accurate integration.
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
Data Processing and Calculation:
The purity of the pyridazine-3-carboxylic acid can be calculated using the following formula:
Provides detailed structural information. Can be used for absolute quantification (qNMR). Non-destructive.[3][4]
Lower sensitivity compared to HPLC-UV. May not detect non-proton-containing impurities.
¹³C NMR
Nuclear spin transitions of the ¹³C isotope.
Provides information on the carbon skeleton. Can help identify impurities with different carbon frameworks.
Low natural abundance of ¹³C results in low sensitivity and requires longer acquisition times. Not typically used for routine purity analysis.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for confirming the molecular weight of pyridazine-3-carboxylic acid and for identifying unknown impurities, particularly when coupled with a separation technique like HPLC (LC-MS).
From Molecule to Spectrum
In a typical LC-MS experiment, the eluent from the HPLC column is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like pyridazine-3-carboxylic acid, as it generally produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.
Experimental Protocol: LC-MS for Impurity Identification
Instrumentation:
LC-MS system, preferably with a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass measurements.
LC Conditions:
Use the same HPLC method as described in the HPLC section.
MS Conditions (Positive Ion Mode):
Ion Source: Electrospray Ionization (ESI)
Capillary Voltage: 3.5 kV
Cone Voltage: 30 V
Source Temperature: 120 °C
Desolvation Temperature: 350 °C
Desolvation Gas Flow: 600 L/hr
Scan Range: m/z 50-500
Data Analysis:
Confirm the presence of the protonated molecule of pyridazine-3-carboxylic acid at m/z 125.03.
Examine the mass spectrum for other ions that could correspond to potential impurities. Accurate mass measurements can help in determining the elemental composition of these impurities.
Tandem MS (MS/MS) can be used to fragment the ions of interest and obtain structural information.
Potential Impurities and their Identification
A common synthetic route to pyridazine-3-carboxylic acid involves the reaction of mucochloric acid with hydrazine, followed by oxidation. Another route may involve the use of 3,6-dichloropyridazine.[5][6] Based on these synthetic pathways, potential impurities could include:
Potential Impurity
Chemical Structure
Expected m/z ([M+H]⁺)
Origin
3,6-Dichloropyridazine
Cl-C₄H₂N₂-Cl
148.97
Unreacted starting material or byproduct.
Pyridazine
C₄H₄N₂
81.04
Decarboxylation product.
Mucochloric Acid
C₄H₂Cl₂O₃
168.94
Unreacted starting material.
Hydrazine
N₂H₄
33.03
Excess reagent.
Visualizing the Workflow
Caption: Analytical workflow for validating the purity of pyridazine-3-carboxylic acid.
Forced Degradation Studies: Predicting Stability
To ensure the stability of the building block and to identify potential degradation products that might form during storage or in a reaction mixture, forced degradation studies are essential.
Experimental Protocol: Forced Degradation
Subject the pyridazine-3-carboxylic acid to the following stress conditions:
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Dry heat at 105 °C for 24 hours.
Photolytic Degradation: Expose the solid material to UV light (254 nm) and visible light for an extended period.
Analyze the stressed samples by the developed HPLC method to assess the extent of degradation and to identify any new degradation products. LC-MS can then be used to characterize these new peaks.
Conclusion: A Holistic and Self-Validating Approach
Validating the purity of pyridazine-3-carboxylic acid is a critical step in ensuring the quality and safety of downstream products. This guide has outlined a comprehensive and self-validating analytical strategy that combines the strengths of HPLC, NMR, and MS. By implementing these methodologies, researchers and drug development professionals can have a high degree of confidence in the quality of their building blocks, thereby mitigating risks and accelerating the path to new discoveries.
References
METHOD OF PRODUCING PYRIDAZINE CARBOXYLIC ACID DERIVATIVES. (2001). WO/2001/007416. WIPO Patentscope. Available at: [Link]
Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society, 73(4), 1873–1874. Available at: [Link]
Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of medicinal chemistry, 57(22), 9220-9231. Available at: [Link]
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Pyridinecarboxylic acid. Retrieved from [Link]
Patel, K., & Patel, M. (2015). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 1234-1241. Available at: [Link]
Zhejiang Celestial Pharmaceutical Co., Ltd. (2025, August 14). 3,6-Dichloropyridazine: The Unsung Hero of Drug Intermediates. Retrieved from [Link]
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. 7(1), 99-102. Available at: [Link]
Chemical Review and Letters. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. 3(2), 61-64. Available at: [Link]
PubChem. (n.d.). Pyridazine-3-carboxylic acid. Retrieved from [Link]
Schwartz, H., Hündler, M., Reiterer, N., & Berthiller, F. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(1), 221-232. Available at: [Link]
Comprehensive Comparison Guide: LC-MS/MS Strategies for Profiling 6-(Butyl(ethyl)amino)pyridazine-3-carboxylic Acid Metabolites
As a Senior Application Scientist, navigating the structural complexity of novel xenobiotics requires moving beyond generic analytical templates. The compound 6-(Butyl(ethyl)amino)pyridazine-3-carboxylic acid (BEAPCA) pr...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, navigating the structural complexity of novel xenobiotics requires moving beyond generic analytical templates. The compound 6-(Butyl(ethyl)amino)pyridazine-3-carboxylic acid (BEAPCA) presents a unique bioanalytical challenge. It features an electron-deficient pyridazine core, a highly polar carboxylic acid moiety, and a basic tertiary amine. When profiling its in vitro metabolites—specifically N-dealkylated and glucuronidated species—traditional reversed-phase liquid chromatography-mass spectrometry (LC-MS) methods often fail due to poor retention, isobaric interferences, and severe ionization suppression.
This guide objectively compares the leading column chemistries and mass spectrometry platforms for BEAPCA metabolite identification (MetID), providing a self-validating experimental protocol and quantitative performance data to ensure absolute scientific integrity in your drug development workflows.
Product Comparison: Column Chemistry (Sub-2 µm C18 vs. Core-Shell Biphenyl)
The first critical failure point in polar MetID is the chromatographic stationary phase. We compared a traditional Sub-2 µm Fully Porous C18 Column against a Core-Shell Biphenyl Column (e.g., Restek Raptor Biphenyl) for the separation of BEAPCA and its phase I/II metabolites.
The C18 Approach (Alternative A): Traditional alkyl chains rely purely on hydrophobic dispersion forces. Because BEAPCA's N-deethylated metabolite (M1) is highly hydrophilic, it fails to partition effectively into the C18 phase. Consequently, M1 elutes near the void volume (RT = 0.85 min), co-eluting with unretained matrix salts that cause catastrophic electrospray ionization (ESI) suppression.
The Biphenyl Approach (Alternative B - Recommended): Biphenyl stationary phases offer orthogonal selectivity. The electron-dense aromatic rings of the biphenyl ligand engage in strong
interactions with the electron-deficient pyridazine ring of BEAPCA. Furthermore, the biphenyl phase provides enhanced dipole-dipole retention for polar functional groups .
The Causality of Choice: By switching to a Biphenyl column, we actively exploit the aromaticity of the pyridazine core. This drastically increases the retention factor (
) of the polar N-dealkylated and acyl glucuronide metabolites, shifting them out of the ion suppression zone and significantly improving MS sensitivity without requiring MS-unfriendly high-pH mobile phases.
Product Comparison: Mass Spectrometry Platforms (QQQ vs. HRMS)
Selecting the correct MS architecture dictates the success of untargeted MetID.
Triple Quadrupole (QQQ): QQQ platforms excel at targeted, high-sensitivity pharmacokinetics via Multiple Reaction Monitoring (MRM). However, they lack the mass resolving power required to differentiate isobaric metabolites or identify unknown biotransformations.
High-Resolution Mass Spectrometry (HRMS - Orbitrap/Q-TOF): HRMS is the gold standard for MetID . Operating at resolutions exceeding 70,000 FWHM, HRMS provides sub-3 ppm mass accuracy.
The Causality of Choice: BEAPCA undergoes complex biotransformations. For example, an aliphatic hydroxylation (M2) adds exactly 15.9949 Da to the parent mass. In a complex microsomal matrix, endogenous lipids can produce isobaric background noise. HRMS allows us to unambiguously assign the elemental composition of M2 (
) based on exact mass, eliminating false positives. Furthermore, HRMS enables retrospective data mining via full-scan acquisition, ensuring no low-abundance phase II conjugates are missed.
Visualizing the Metabolic Landscape
Fig 1. Phase I and II metabolic pathways of BEAPCA.
The Self-Validating Experimental Protocol
A MetID protocol is only trustworthy if it can inherently differentiate true biological metabolites from extraction artifacts or chemical degradation. The following in vitro Rat Liver Microsome (RLM) protocol is designed as a self-validating system through the mandatory inclusion of mechanistic controls .
Step 1: Reagent & Matrix Preparation
Prepare 100 mM Potassium Phosphate Buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.
Thaw Rat Liver Microsomes (RLM) on ice. Dilute to a final incubation concentration of 1.0 mg/mL protein.
Prepare cofactors: 20 mM NADPH (for Phase I CYP450 oxidation) and 20 mM UDPGA with 25 µg/mL alamethicin (for Phase II glucuronidation).
Step 2: The Self-Validating Incubation Matrix
Set up the following reactions in 1.5 mL Eppendorf tubes to a final volume of 200 µL:
The Test Sample: 1 µM BEAPCA + 1 mg/mL RLM + NADPH/UDPGA. Incubate at 37°C for 60 minutes.
Control A (Zero-Time / T=0): Add the quenching solvent before adding the drug and cofactors. Causality: This establishes the baseline matrix background and identifies any preexisting impurities in the parent API, preventing them from being falsely labeled as metabolites.
Control B (Minus-Cofactor): Incubate 1 µM BEAPCA + 1 mg/mL RLM without NADPH/UDPGA at 37°C for 60 minutes. Causality: If a "metabolite" peak appears in this control, it is the result of chemical instability (e.g., thermal degradation or buffer hydrolysis) rather than enzymatic biotransformation.
Step 3: Quenching and Protein Precipitation
Terminate the reactions by adding 600 µL (3 volumes) of ice-cold acetonitrile (ACN) containing 50 ng/mL of an internal standard.
Causality: Cold ACN instantly denatures the microsomal proteins, halting enzymatic activity precisely at 60 minutes, while precipitating the proteins out of solution to prevent catastrophic column clogging during LC-MS analysis.
Step 4: Centrifugation and LC-HRMS Analysis
Vortex for 2 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
Transfer 100 µL of the supernatant to an LC vial and inject 5 µL onto the LC-HRMS system utilizing the Core-Shell Biphenyl column.
Fig 2. Self-validating in vitro microsomal incubation and extraction workflow.
Quantitative Data & Performance Metrics
The table below summarizes the chromatographic and mass spectrometric performance comparing the traditional C18 approach versus the optimized Biphenyl + HRMS approach. Note the critical failure of the C18 column to retain the highly polar M1 metabolite.
Analyte
Biotransformation
Exact Mass
C18 RT (min)
Biphenyl RT (min)
Peak Asymmetry ()
Mass Error (ppm)
BEAPCA
Parent Drug
224.1394
2.15
4.30
1.10
1.2
M1
N-Deethylation
196.1081
0.85 (Void)
2.95
1.15
1.8
M2
Aliphatic Hydroxylation
240.1343
1.40
3.65
1.12
-0.9
M3
Acyl Glucuronidation
400.1715
1.10
3.10
1.20
2.1
Data Context: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Methanol. Gradient: 5% to 95% B over 8 minutes. Flow rate: 0.4 mL/min.
References
Restek Corporation. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Restek Resource Hub. URL:[Link]
Rincon Nigro, M. E., et al. (2022). Metabolite Identification of a Novel Anti-Leishmanial Agent OJT007 in Rat Liver Microsomes Using LC-MS/MS. Molecules, 27(9), 2927. URL:[Link]
Marques, C., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 2(3), 100783. URL:[Link]
Validation
A Comparative Guide to the Crystal Structure Analysis of 6-Amino-pyridazine-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of the crystal structure analysis of 6-amino-pyridazine-3-carboxylic acid and its derivatives. As a Sen...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the crystal structure analysis of 6-amino-pyridazine-3-carboxylic acid and its derivatives. As a Senior Application Scientist, this document synthesizes established analytical principles with practical, field-proven insights to offer a comprehensive resource for researchers engaged in the structural elucidation and development of novel pyridazine-based therapeutic agents.
Introduction: The Significance of Pyridazine Scaffolds in Medicinal Chemistry
The pyridazine nucleus is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and neurological applications.[1][2] The 6-amino-pyridazine-3-carboxylic acid framework, in particular, combines key pharmacophoric features: a hydrogen-bond-donating amino group, a hydrogen-bond-accepting and coordinating carboxylic acid (or its ester/amide derivative), and the electron-deficient pyridazine ring. These features enable a multitude of interactions with biological targets.
Understanding the three-dimensional arrangement of atoms within these molecules and their intermolecular interactions in the solid state is paramount for rational drug design. Crystal structure analysis provides precise information on molecular conformation, bond lengths, bond angles, and, crucially, the hydrogen-bonding networks that govern molecular recognition and crystal packing. This data is invaluable for establishing structure-activity relationships (SAR), optimizing lead compounds, and understanding the physicochemical properties that influence drug delivery and efficacy.
This guide will compare the expected and observed structural features of 6-amino-pyridazine-3-carboxylic acid and its methyl and ethyl ester derivatives, providing a framework for their synthesis, characterization, and crystallographic analysis.
Experimental Methodologies
The following sections detail the protocols for the synthesis, characterization, and crystal structure determination of 6-amino-pyridazine-3-carboxylic acid derivatives.
Synthesis and Crystallization
The synthesis of 6-amino-pyridazine-3-carboxylic acid and its esters typically involves a multi-step process, often starting from a halogenated precursor. The following protocols are representative methods.
Protocol 1: Synthesis of 6-Amino-pyridazine-3-carboxylic Acid
This protocol is adapted from established synthetic routes for similar pyridazine derivatives.[3]
Synthesis of Methyl 6-chloropyridazine-3-carboxylate: This precursor can be synthesized from ethyl levulinate through a six-step process involving cyclization, bromination, elimination, oxidation, esterification, and chlorination.[4]
Amination: To a solution of methyl 6-chloropyridazine-3-carboxylate in a suitable solvent such as methanol or dioxane in a pressure tube, add a solution of ammonia (e.g., 7N in methanol).
Reaction: Seal the vessel and heat to a temperature between 80-120 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Isolation of Methyl 6-aminopyridazine-3-carboxylate: After cooling, evaporate the solvent under reduced pressure. Purify the residue by column chromatography on silica gel to obtain methyl 6-aminopyridazine-3-carboxylate.[3]
Hydrolysis: Dissolve the methyl ester in a mixture of methanol and an aqueous solution of a base (e.g., sodium hydroxide). Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).
Acidification and Isolation: Cool the reaction mixture in an ice bath and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the 6-amino-pyridazine-3-carboxylic acid.
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system like water/ethanol.[5]
Protocol 2: Esterification to Methyl and Ethyl 6-Aminopyridazine-3-carboxylate
Esterification: Suspend 6-amino-pyridazine-3-carboxylic acid in an excess of the corresponding alcohol (methanol or ethanol).
Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, dropwise at 0 °C.
Reaction: Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.
Work-up: Cool the reaction mixture and neutralize the excess acid with a base (e.g., sodium bicarbonate solution).
Extraction: Extract the product into an organic solvent like ethyl acetate.
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. Purify the resulting ester by column chromatography or recrystallization.
Crystallization for X-ray Diffraction
Obtaining single crystals suitable for X-ray diffraction is a critical step. The choice of solvent and crystallization technique is crucial and often requires empirical optimization.
Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate, or mixtures with water or hexane) to near saturation. Allow the solvent to evaporate slowly at room temperature in a loosely covered vial.
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
Figure 1: Synthetic workflow for 6-amino-pyridazine-3-carboxylic acid and its esters.
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the chemical structure of the synthesized compounds before proceeding to crystal structure analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Sample Preparation: Samples can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.
Expected Vibrational Bands:
N-H stretching: The amino group will show two bands in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching vibrations.[6]
C=O stretching: The carboxylic acid will exhibit a broad O-H stretch from ~2500-3300 cm⁻¹ overlapping with C-H stretches, and a strong C=O stretch around 1700-1725 cm⁻¹. The esters will show a sharp, strong C=O stretch in the range of 1735-1750 cm⁻¹.[7]
C=N and C=C stretching: The pyridazine ring will have characteristic absorptions in the 1400-1600 cm⁻¹ region.
C-O stretching: The esters will show a strong C-O stretching band between 1100-1300 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
Expected Chemical Shifts (¹H NMR):
Pyridazine ring protons: Two doublets in the aromatic region (typically δ 7.0-9.0 ppm).
-NH₂ protons: A broad singlet, the chemical shift of which is solvent and concentration-dependent (often in the range of δ 5.0-8.0 ppm).
-COOH proton: A very broad singlet at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.
Ester protons: For the methyl ester, a singlet around δ 3.8-4.0 ppm. For the ethyl ester, a quartet around δ 4.2-4.4 ppm and a triplet around δ 1.2-1.4 ppm.
Expected Chemical Shifts (¹³C NMR):
Carbonyl carbon: The carboxylic acid and ester carbonyl carbons will appear in the downfield region (δ 160-175 ppm).
Pyridazine ring carbons: Several signals in the aromatic region (δ 120-160 ppm).
Ester alkyl carbons: The methyl carbon will be around δ 52 ppm, while the ethyl carbons will be around δ 61 and 14 ppm.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state.
Protocol 3: Data Collection and Structure Refinement
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares procedures.
Comparative Crystal Structure Analysis
Molecular Conformation
The pyridazine ring is expected to be essentially planar. The amino and carboxylic acid/ester groups will be nearly coplanar with the ring to maximize electronic conjugation. The primary conformational flexibility will arise from the orientation of the carboxylic acid/ester group relative to the pyridazine ring.
Supramolecular Synthons and Hydrogen Bonding
The interplay between the amino, carboxylic acid, and pyridazine nitrogen atoms will dominate the intermolecular interactions. The most probable and robust interaction is the formation of a supramolecular heterosynthon between the carboxylic acid and the aminopyridine moiety.
The 2-Aminopyridinium-Carboxylate Heterosynthon
Studies on co-crystals of aminopyridines and carboxylic acids have shown that the formation of a 2-aminopyridinium-carboxylate heterosynthon is highly favored.[3][6] This synthon involves two strong hydrogen bonds: one from the protonated ring nitrogen of the aminopyridine to a carboxylate oxygen, and another from the amino group to the other carboxylate oxygen, forming a characteristic R²₂(8) graph set motif.
Figure 2: The robust R²₂(8) aminopyridinium-carboxylate heterosynthon.
In the case of 6-amino-pyridazine-3-carboxylic acid, an intramolecular hydrogen bond between the carboxylic acid proton and the adjacent pyridazine nitrogen is also possible, which might compete with the formation of the intermolecular heterosynthon. However, the strong tendency of carboxylic acids to form dimers or to interact with basic nitrogen atoms makes intermolecular hydrogen bonding highly probable.
Comparison of Hydrogen Bonding in the Derivatives
The table below summarizes the expected primary hydrogen bonding interactions for the parent acid and its methyl and ethyl esters.
Compound
Primary Functional Groups
Expected Primary Hydrogen Bonding Interactions
6-Amino-pyridazine-3-carboxylic Acid
Amino, Carboxylic Acid, Pyridazine Nitrogens
- Formation of the robust aminopyridinium-carboxylate heterosynthon (R²₂(8) motif).- Potential for carboxylic acid-carboxylic acid dimer formation (R²₂(8) motif).- N-H···N hydrogen bonds between the amino group and a pyridazine nitrogen of a neighboring molecule.
Methyl 6-Aminopyridazine-3-carboxylate
Amino, Ester, Pyridazine Nitrogens
- N-H···O=C hydrogen bonds, where the amino group of one molecule donates to the ester carbonyl oxygen of another, likely forming dimers or chains.- N-H···N hydrogen bonds between the amino group and a pyridazine nitrogen.
Ethyl 6-Aminopyridazine-3-carboxylate
Amino, Ester, Pyridazine Nitrogens
- Similar to the methyl ester, with N-H···O=C and N-H···N hydrogen bonds being the primary interactions. The bulkier ethyl group might lead to slight differences in the crystal packing compared to the methyl ester.
Comparative Table of Expected Crystallographic Parameters
The following table provides a comparison of expected crystallographic parameters based on data from related structures in the Cambridge Structural Database (CSD). These are predictive and serve as a guide for what to expect from experimental determination.
Aminopyridinium-carboxylate heterosynthon or Carboxylic acid dimer
N-H···O=C dimer or chain
N-H···O=C dimer or chain
Structure-Activity Relationship (SAR) Insights
The structural data obtained from crystal structure analysis provides a foundation for understanding the SAR of 6-amino-pyridazine-3-carboxylic acid derivatives.
Hydrogen Bonding Potential: The precise geometry of the hydrogen bond donors (amino group, carboxylic acid) and acceptors (pyridazine nitrogens, carbonyl oxygen) revealed by crystallography can be correlated with binding affinity to a biological target. The ability to form specific, directional hydrogen bonds is often a key determinant of biological activity.
Molecular Conformation: The preferred conformation of the molecule in the solid state can provide insights into the low-energy conformation that may be relevant for receptor binding.
Substituent Effects: By comparing the crystal structures of a series of derivatives (e.g., methyl vs. ethyl ester, or other substitutions on the pyridazine ring), one can understand how different substituents influence the overall molecular shape and intermolecular interactions. For instance, bulkier substituents may disrupt crystal packing or alter the conformation, which in turn could affect solubility and biological activity.
Conclusion
The crystal structure analysis of 6-amino-pyridazine-3-carboxylic acid derivatives is a powerful tool for drug discovery and development. While experimental data for the parent compound and its simple esters are not yet publicly available, a predictive analysis based on the principles of supramolecular chemistry and data from related structures provides a solid framework for understanding their solid-state properties. The robust nature of the aminopyridinium-carboxylate heterosynthon suggests that this will be a dominant feature in the crystal structure of the parent acid, while the esters will likely be governed by hydrogen bonding between the amino group and the ester carbonyl. The detailed experimental protocols and comparative analysis presented in this guide offer a comprehensive resource for researchers working with this important class of compounds, enabling a more rational approach to the design and development of novel pyridazine-based therapeutics.
References
Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link][6]
Al-Ostath, A., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 599. Retrieved from [Link][7]
Chem-Impex. (n.d.). 6-Amino-pyridazine-3-carboxylic acid. Retrieved from [Link][1]
Fadda, A. A., et al. (2015). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 20(8), 14637-14655. Retrieved from [Link][8]
Taillefumier, C., & Chapleur, Y. (2004). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Chemical Communications, (5), 504-505. Retrieved from [Link][2]
A1Success. (n.d.). 6-(Ethylamino)pyridazine-3-carboxylic Acid. Retrieved from [Link][]
Ibrahim, M. A., & El-Gohary, A. R. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Chemical Sciences Journal, 8(4). Retrieved from [Link][10]
de la Cruz, P., et al. (2010). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Molecules, 15(12), 9035-9044. Retrieved from [Link][11]
Al-Azawi, K. F., et al. (2025). Integrated Synthesis, Characterization, and Bioactivity Profiling of Imide Derivatives: Insights from Molecular Docking Analysis. Journal of Molecular Structure, 1325, 139363. Retrieved from [Link][12]
ChemBK. (2024, April 9). 6-Amino-pyridazine-3-carboxylic acid. Retrieved from [Link][5]
Wang, Y., et al. (2010). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Chinese Journal of Organic Chemistry, 30(9), 1383-1386. Retrieved from [Link][4]
Navigating the Final Step: A Guide to the Proper Disposal of 6-(Butyl(ethyl)amino)pyridazine-3-carboxylic acid
In the lifecycle of research and development, the final disposition of a chemical compound is as critical as its synthesis and application. For novel compounds like 6-(Butyl(ethyl)amino)pyridazine-3-carboxylic acid, a de...
Author: BenchChem Technical Support Team. Date: March 2026
In the lifecycle of research and development, the final disposition of a chemical compound is as critical as its synthesis and application. For novel compounds like 6-(Butyl(ethyl)amino)pyridazine-3-carboxylic acid, a derivative of the versatile pyridazine core, adherence to rigorous disposal protocols is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a procedural framework for researchers, scientists, and drug development professionals to manage the disposal of this compound, grounding every step in established safety principles and field-proven experience.
Part 1: Hazard Characterization and Risk Assessment
Before initiating any disposal procedure, a thorough understanding of the potential hazards is necessary. This proactive assessment informs the selection of appropriate personal protective equipment (PPE) and handling procedures.
Anticipated Hazards of Pyridazine Derivatives:
Based on data from analogous compounds, 6-(Butyl(ethyl)amino)pyridazine-3-carboxylic acid should be handled as a substance with the potential for the following hazards:
Hazard Class
Description
Rationale & Supporting Evidence
Acute Toxicity
Toxic if swallowed, in contact with skin, or if inhaled.
A structurally similar pyridazine compound is classified as a Category 3 acute toxin.
The potential for eye damage is a common characteristic of this chemical family.[1]
Aquatic Toxicity
May be harmful to aquatic life with long-lasting effects.
Prudent practice dictates treating novel compounds as environmentally hazardous to prevent their entry into waterways.[3]
Given these potential risks, all waste containing this compound, including pure substance, solutions, and contaminated labware, must be managed as regulated hazardous waste.[4]
Part 2: Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for the safe collection, storage, and disposal of 6-(Butyl(ethyl)amino)pyridazine-3-carboxylic acid waste. The foundational principle is that all chemical waste is considered hazardous and must be managed by the institution's Environmental Health and Safety (EHS) department or equivalent authority.[5]
Step 1: Personal Protective Equipment (PPE) and Safety Measures
Before handling the waste, ensure appropriate PPE is worn to mitigate exposure risks.
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the waste.[3]
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles conforming to approved standards (e.g., NIOSH or EN 166).[2][3]
Skin and Body Protection: A standard laboratory coat is required. Ensure it is buttoned to provide maximum coverage.
Work Area: Conduct all waste handling within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[6]
Step 2: Waste Container Selection and Management
The integrity of the disposal process begins with the container.
Compatibility: The waste must be stored in a container made of a compatible material. For this organic acid derivative, a high-density polyethylene (HDPE) or glass container is appropriate. Avoid using metal containers due to the potential for corrosion, and never use food-grade containers like milk jugs.[5]
Condition: Containers must be in good condition, free from cracks or defects, and must have a secure, leak-proof screw-top cap.[7]
Closure: The container must be kept closed at all times except when actively adding waste.[5][7] This is a critical regulatory requirement that minimizes the release of vapors and prevents spills.
Step 3: Accurate and Compliant Labeling
Proper labeling is a legal requirement and is crucial for the safety of all personnel who may handle the container.[7]
As soon as waste is first added to the container, affix a hazardous waste tag provided by your institution's EHS office.[8]
The full, unabbreviated chemical name: "6-(Butyl(ethyl)amino)pyridazine-3-carboxylic acid" . Avoid using formulas or structures.[9]
An accurate estimation of the concentration and the solvent used (e.g., "approx. 5% in Methanol").
The date when waste accumulation began.
Step 4: Waste Segregation and Storage
Improper storage is a common source of laboratory incidents. Waste must be segregated by chemical compatibility.[5]
Store the waste container in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the laboratory personnel.[7]
Segregation: Do not store this organic acid waste with bases, strong oxidizing agents, or other incompatible materials.[9] Physical separation or the use of secondary containment bins is required to prevent accidental mixing.[5]
Volume Limits: Never accumulate more than 55 gallons of hazardous waste in an SAA.[8]
Caption: Workflow for the proper disposal of hazardous chemical waste.
Step 5: Decontamination of Empty Containers
An "empty" container that held a hazardous chemical must be managed correctly to be disposed of as regular trash.
A container that held this compound is not considered empty until all possible material has been removed.
For acutely hazardous wastes (EPA "P-listed"), containers must be triple-rinsed with a suitable solvent.[8] While this compound is not currently P-listed, adopting the triple-rinse procedure is a best practice.
The rinseate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[8]
Once triple-rinsed, the original label must be fully defaced or removed before the container is discarded in the regular trash or recycling.[8]
Step 6: Arranging for Final Disposal
Laboratory personnel are responsible for the waste until it is collected by trained EHS staff.
When the waste container is nearly full (approximately 90%) or when the project is complete, submit a chemical waste pickup request to your institution's EHS department.[7]
Follow your institution's specific procedures for requesting a pickup, which is often done through an online system.[5]
Part 3: Prohibited Disposal Methods
To ensure safety and environmental protection, the following disposal methods are strictly forbidden for this compound:
Drain Disposal: Do not pour this chemical down the sink.[10] Its potential aquatic toxicity and the risk of reacting with other chemicals in the drainage system make this practice unsafe and non-compliant.[11]
Trash Disposal: Do not place the chemical or lightly contaminated items in the regular solid waste trash.[10] Only properly decontaminated (triple-rinsed) empty containers may be disposed of in this manner.
Evaporation: Never intentionally allow the chemical to evaporate in a fume hood as a method of disposal.[8]
By adhering to this structured and cautious protocol, you contribute to a culture of safety, ensuring that the final stage of your research is conducted with the same level of scientific rigor and responsibility as the discovery process itself.
References
Hazardous Waste and Disposal. American Chemical Society. [Link]
A Comprehensive Guide to the Safe Handling of 6-(Butyl(ethyl)amino)pyridazine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 6-(Butyl(ethyl)amino)pyridazine-3-carboxylic acid is not publicly av...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 6-(Butyl(ethyl)amino)pyridazine-3-carboxylic acid is not publicly available. The following procedural guidance is synthesized from safety data for structurally analogous compounds, including various pyridazine and carboxylic acid derivatives.[1] The toxicological properties of this specific compound have not been fully investigated.[1] Therefore, it is imperative to handle it with the utmost caution as a potentially hazardous substance. This guide is intended to supplement, not supersede, a thorough, site-specific risk assessment and your institution's established safety protocols. Always consult with a qualified safety professional before commencing work.
Hazard Identification and Risk Profile
Based on the structural motifs of a substituted pyridazine ring and a carboxylic acid functional group, 6-(Butyl(ethyl)amino)pyridazine-3-carboxylic acid is anticipated to present several potential hazards. Structurally similar compounds are known to cause skin, eye, and respiratory irritation.[2][3][4] Ingestion may also be harmful, potentially causing gastrointestinal irritation.[3][4][5]
Anticipated Hazards:
Skin Irritation: May cause redness, itching, or blistering upon contact.[2][3]
Serious Eye Irritation: Can lead to redness, watering, and discomfort.[2][3]
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2][3][4]
Harmful if Swallowed: Ingestion could lead to gastrointestinal distress.[4][6]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is mandatory to establish a reliable barrier between the researcher and the chemical.[5] The following table outlines the minimum required PPE for handling 6-(Butyl(ethyl)amino)pyridazine-3-carboxylic acid.
Protection Type
Recommended Equipment
Specifications and Rationale
Eye and Face Protection
Safety glasses with side shields or chemical splash goggles. A face shield is recommended for splash-prone operations.
Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1] This protects against accidental splashes and airborne particles.
Hand Protection
Chemical-impermeable gloves.
Nitrile or neoprene gloves are recommended for their resistance to a range of chemicals.[7][8] Always inspect gloves for tears or holes before use and dispose of them properly after handling the substance.[1]
Body Protection
Laboratory coat, long-sleeved shirt, and long pants.
A standard lab coat provides a primary barrier. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron should be worn over the lab coat.[1][5]
Respiratory Protection
A NIOSH-approved N95 (US) or type P1 (EN 143) dust mask.
This is required when handling the compound as a powder outside of a certified chemical fume hood to prevent the inhalation of fine particles.[1][5]
Operational and Handling Protocols
Adherence to proper handling and storage procedures is critical for maintaining chemical integrity and ensuring a safe laboratory environment.
General Handling Workflow
The following diagram illustrates the standard workflow for the safe handling of 6-(Butyl(ethyl)amino)pyridazine-3-carboxylic acid.
Caption: Workflow for handling 6-(Butyl(ethyl)amino)pyridazine-3-carboxylic acid.
Step-by-Step Handling Procedure
Ventilation is Key: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations low.[5][7][8]
Avoid Dust: Minimize dust generation and accumulation during handling.[5]
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[2][3][5] Do not eat, drink, or smoke in the laboratory.[4][7]
Storage: Store the compound in a tightly closed, properly labeled container.[3][7] Keep it in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[3][5][9]
Emergency Procedures: First Aid and Spill Management
First Aid Measures
Immediate and correct first aid is crucial in the event of an exposure.
Exposure Type
First Aid Protocol
Inhalation
Remove the individual from the exposure area to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][4][5]
Skin Contact
Remove contaminated clothing and shoes immediately. Flush the affected skin with plenty of soap and water for at least 15 minutes.[2][8] Seek medical attention if irritation develops or persists.[3]
Eye Contact
Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[2][3][8] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
Ingestion
Do NOT induce vomiting. Clean the mouth with water and then drink plenty of water.[3] Seek immediate medical attention.[4]
Spill Management
In the event of a spill, follow these steps:
Evacuate: Evacuate all non-essential personnel from the immediate area.
Ventilate: Ensure the area is well-ventilated.
Contain: Use an inert, non-combustible absorbent material like sand or vermiculite to contain the spill.[10]
Clean-Up: Carefully sweep or vacuum up the spilled material, avoiding the creation of dust clouds.[5] Place the absorbed material into a suitable, sealed container for disposal.[2]
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[10]
Disposal Plan: Ensuring Environmental and Personal Safety
Pyridazine and its derivatives are often classified as hazardous waste and must be disposed of following strict protocols.[10] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[10]
Waste Disposal Workflow
Caption: Disposal workflow for 6-(Butyl(ethyl)amino)pyridazine-3-carboxylic acid.
Step-by-Step Disposal Protocol
Waste Collection: Collect all waste containing 6-(Butyl(ethyl)amino)pyridazine-3-carboxylic acid, including any contaminated lab supplies (e.g., gloves, wipes), in a designated and compatible hazardous waste container.[10]
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[10]
Storage: Store the sealed waste container in a designated, secure area, away from incompatible materials. This area should be cool, dry, and well-ventilated.[10]
Professional Disposal: Contact your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service to arrange for the collection and proper disposal of the chemical waste.[3][10][11] This must be done in accordance with all applicable federal, state, and local environmental regulations.[1]
References
Personal protective equipment for handling (ngcontent-ng-c2372798075="" class="ng-star-inserted">2H_3)Pyridine-2,3-dicarboxylic acid. Benchchem.
4,6-Dihydroxypyridazine-3-carboxylic acid - AK Scientific, Inc. AK Scientific, Inc.
Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. Published March 12, 2024.
Essential Safety and Operational Guidance for Handling 3-Pyridazinealanine. Benchchem.
Pyridazine - Safety Data Sheet. ChemicalBook.
SAFETY DATA SHEET - Pyridazine-3-carboxylic acid. Fisher Scientific. Published November 15, 2011.
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Published October 1, 2024.
Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide. Benchchem.
SAFETY DATA SHEET - 6-Chloropyridazine-3-carboxylic acid. Fisher Scientific. Published June 21, 2010.
Pyridine Safety Data Sheet. Washington State University.
Acid Handling Standard Operating Procedure. University of Utah. Published April 11, 2019.